molecular formula C19H30O3 B1598620 Dodecyl 2-hydroxybenzoate CAS No. 1160-35-6

Dodecyl 2-hydroxybenzoate

Cat. No.: B1598620
CAS No.: 1160-35-6
M. Wt: 306.4 g/mol
InChI Key: CJYBKFFVXWWBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecyl 2-hydroxybenzoate is a useful research compound. Its molecular formula is C19H30O3 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dodecyl 2-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dodecyl 2-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O3/c1-2-3-4-5-6-7-8-9-10-13-16-22-19(21)17-14-11-12-15-18(17)20/h11-12,14-15,20H,2-10,13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYBKFFVXWWBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388738
Record name Dodecyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160-35-6
Record name Dodecyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Dodecyl 2-Hydroxybenzoate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dodecyl 2-hydroxybenzoate (commonly Dodecyl Salicylate or Lauryl Salicylate ; CAS: 1160-35-6) is a lipophilic ester of salicylic acid and 1-dodecanol. While often overshadowed by its shorter-chain relatives (methyl salicylate) or more complex amine-derivatives (DDAIP), Dodecyl Salicylate serves a critical niche in transdermal drug delivery , controlled-release systems , and lipid-formulation science .

This guide details its utility as a permeation enhancer and hydrophobic solubilizer , providing the mechanistic basis for its interaction with the stratum corneum and protocols for its synthesis and validation in research settings.

Part 1: Physicochemical Profile & Mechanistic Basis

Chemical Identity & Properties

Dodecyl salicylate represents a class of "long-chain" salicylates. Unlike water-soluble salts, it is highly lipophilic, making it an ideal candidate for modifying the lipid domains of biological barriers.

PropertyValueResearch Significance
IUPAC Name Dodecyl 2-hydroxybenzoateUnambiguous identification for synthesis.
Molecular Weight 306.44 g/mol High enough to remain in the skin reservoir; low enough for slow permeation.
LogP (Predicted) ~7.5 - 9.0Extreme lipophilicity; partitions heavily into the stratum corneum lipids rather than the aqueous viable epidermis.
Boiling Point ~380°C (Predicted)Low volatility compared to methyl salicylate; stable in patch formulations.
Appearance Colorless to pale yellow liquidEasy to blend into semi-solid formulations (gels, creams).
Mechanism of Action: The "Soft" Penetration Enhancer

In transdermal research, Dodecyl Salicylate acts as a Chemical Penetration Enhancer (CPE) . Its mechanism is distinct from small solvents (DMSO, Ethanol) which strip lipids. Instead, it operates via lipid fluidization .

  • The "Anchor and Tail" Effect: The polar salicylate head group (ortho-hydroxy benzoate) anchors at the interface of the lipid bilayer (interacting with ceramide head groups). The long C12 (dodecyl) alkyl tail inserts deep into the hydrophobic core of the bilayer.

  • Disruption: This insertion increases the free volume within the tightly packed stratum corneum lipids, reducing phase transition temperatures and allowing co-administered drugs to diffuse more freely.

PermeationMechanism cluster_SC Stratum Corneum (Lipid Bilayer) cluster_Action Mechanism of Enhancement Lipids Packed Ceramide/Lipid Bilayer Insertion C12 Tail Insertion (Hydrophobic Core) Lipids->Insertion DodecylSal Dodecyl Salicylate (Applied) DodecylSal->Insertion Partitions into HeadGroup Salicylate Head Interaction (Polar Interface) DodecylSal->HeadGroup Anchors at Drug Active Pharmaceutical Ingredient (Hydrophobic) Fluidization Lipid Fluidization (Increased Free Volume) Drug->Fluidization Diffuses through Insertion->Fluidization HeadGroup->Fluidization Result Enhanced Drug Diffusion (Flux Increase) Fluidization->Result

Figure 1: Mechanistic pathway of Dodecyl Salicylate facilitating drug permeation via lipid bilayer disruption.

Part 2: Research Applications

Transdermal Drug Delivery Systems (TDDS)

Researchers use Dodecyl Salicylate to solubilize highly lipophilic drugs (e.g., steroids, NSAIDs) in adhesive patches.

  • Advantage: Unlike shorter esters (Methyl Salicylate), Dodecyl Salicylate is less irritating and has lower systemic absorption, acting as a "reservoir" solvent within the patch or skin.

  • Application: It is often compared against Azone or Oleic Acid in diffusion cell studies to benchmark enhancement ratios (ER).

Pro-Fragrance and Pro-Drug Research

Due to the ester bond, Dodecyl Salicylate hydrolyzes slowly in the presence of esterases (in skin or plasma) to release Salicylic Acid (API) and 1-Dodecanol (harmless fatty alcohol).

  • Controlled Release: Research focuses on using this hydrolysis rate to deliver Salicylic Acid over 12–24 hours, avoiding the "burst release" toxicity associated with free acid formulations.

Part 3: Experimental Protocols

Protocol A: Synthesis of Dodecyl Salicylate (Fischer Esterification)

Context: While commercially available, high-purity research-grade material often requires in-house synthesis to remove trace isomers.

Reagents:

  • Salicylic Acid (1.0 eq)

  • 1-Dodecanol (1.2 eq)

  • Catalyst: Sulfuric Acid (

    
    , catalytic amount) or p-Toluenesulfonic acid (pTSA).
    
  • Solvent: Toluene (for azeotropic water removal).

Workflow:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.

  • Charging: Add Salicylic Acid (13.8 g, 0.1 mol), 1-Dodecanol (22.3 g, 0.12 mol), and pTSA (0.5 g) into 100 mL Toluene.

  • Reflux: Heat to reflux (~110°C). Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 4-6 hours).

  • Workup (Self-Validating Step):

    • Cool to room temperature.

    • Wash organic phase with Sat.

      
        (removes unreacted Salicylic Acid). Validation: Aqueous wash pH should remain basic.
      
    • Wash with Brine, dry over

      
      , and filter.
      
  • Purification: Remove Toluene via Rotary Evaporator. Purify residue via vacuum distillation (high boiling point requires high vacuum, <1 mmHg) or column chromatography (Hexane:Ethyl Acetate 9:1).

  • Characterization: Confirm via

    
    -NMR (Look for triplet at ~4.3 ppm for 
    
    
    
    ester linkage).

SynthesisWorkflow Start Reactants: Salicylic Acid + Dodecanol Reflux Reflux w/ Toluene (Dean-Stark Trap) Start->Reflux pTSA cat. Wash Wash: NaHCO3 (Remove Acid) Reflux->Wash Complete when H2O stops Dry Dry & Evaporate Wash->Dry Purify Vacuum Distillation (<1 mmHg) Dry->Purify Final Pure Dodecyl Salicylate Purify->Final

Figure 2: Synthesis and purification workflow for high-purity Dodecyl Salicylate.

Protocol B: Ex Vivo Permeation Study (Franz Diffusion Cell)

Context: To determine the Enhancement Ratio (ER) of Dodecyl Salicylate for a model drug (e.g., Indomethacin).

Materials:

  • Franz Diffusion Cells (vertical, 1.77

    
     area).
    
  • Membrane: Porcine ear skin (dermatomed to 500

    
    ) or synthetic Strat-M®.
    
  • Receiver Fluid: Phosphate Buffered Saline (PBS) pH 7.4 + 5% PEG 400 (to ensure sink conditions).

Procedure:

  • Preparation: Mount skin between donor and receptor compartments. Equilibrate with receiver fluid for 1 hour at 32°C.

  • Dosing:

    • Control: Drug (1%) in Propylene Glycol (PG).

    • Test: Drug (1%) + Dodecyl Salicylate (5%) in Propylene Glycol.

  • Sampling: Withdraw 200

    
     from receiver arm at 1, 2, 4, 8, 12, and 24 hours. Replace volume immediately with fresh buffer.
    
  • Analysis: Quantify drug concentration via HPLC-UV.

  • Calculation (Self-Validating):

    • Plot Cumulative Amount (

      
      ) vs. Time (
      
      
      
      ).
    • Calculate Flux (

      
      ) from the linear portion slope.
      
    • Enhancement Ratio (ER) =

      
      .
      
    • Validation: ER should be > 1.0. If ER < 1.0, the enhancer may be interacting negatively with the vehicle.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3031788, Dodecyl 2-hydroxybenzoate.[1] Retrieved from [Link][1][2]

  • Cosmetic Ingredient Review (CIR) Expert Panel. Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics.[3][4] (Includes data on long-chain salicylates and skin interaction).[5] Retrieved from [Link]

  • Walters, K. A., & Roberts, M. S. (2002). Dermatologic, Cosmeceutic, and Cosmetic Development: Therapeutic and Novel Approaches. (Discusses structure-activity relationships of salicylate esters in permeation). CRC Press.[3][6]

  • Nicoli, S., et al. (2008).Alkyl salicylates as permeation enhancers: A structure-activity relationship study. (General reference for salicylate chain length effects). Journal of Controlled Release.

Sources

Dodecyl Salicylate: Technical Guide & Literature Review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dodecyl salicylate (also known as Lauryl salicylate ; CAS: 1160-35-6 ) is a lipophilic ester of salicylic acid and 1-dodecanol. While less ubiquitous than its short-chain analogs (e.g., methyl salicylate), it occupies a critical niche in pharmaceutical and cosmetic formulation science due to its extreme lipophilicity (LogP ~9.0) and skin-conditioning properties.[1][2][3][4]

This technical guide analyzes dodecyl salicylate as a functional excipient, specifically focusing on its role as a permeation enhancer and lipophilic prodrug . Unlike methyl salicylate, which is volatile and potentially irritating, dodecyl salicylate offers a sustained release profile and superior compatibility with lipid-based delivery systems. This document synthesizes synthesis protocols, physicochemical data, and safety assessments to support researchers in drug development and transdermal formulation.

Physicochemical Profile & Structure-Activity Relationship (SAR)

The efficacy of dodecyl salicylate in topical applications is governed by its physicochemical properties, particularly its partition coefficient.

Chemical Identity[1][4][6]
  • IUPAC Name: Dodecyl 2-hydroxybenzoate[5]

  • Common Names: Lauryl salicylate, Salicylic acid dodecyl ester

  • CAS Number: 1160-35-6[5]

  • Molecular Formula: C₁₉H₃₀O₃

  • Molecular Weight: 306.44 g/mol

Key Physicochemical Data

The following data points are critical for formulation logic. The high LogP value indicates that the compound will partition strongly into the stratum corneum but may have difficulty partitioning out into the viable epidermis without a co-solvent system.

PropertyValueImplication for Formulation
LogP (Octanol/Water) ~9.0 (Est.)[5]Extreme lipophilicity; targets Stratum Corneum lipids.
Water Solubility < 0.01 mg/LRequires lipid or surfactant-based vehicles (e.g., nanoemulsions).
Boiling Point > 300°CNon-volatile; suitable for leave-on formulations.
Flash Point > 100°CSafe for hot-process manufacturing.
Appearance Colorless to pale yellow liquidMinimal impact on final product aesthetics.
Mechanism of Action: Skin Permeation

Dodecyl salicylate functions as a chemical permeation enhancer (CPE) through the "lipid fluidization" mechanism. Its long alkyl chain (C12) inserts itself into the structured lipid bilayers of the stratum corneum.

  • Head Group: The salicylate moiety (aromatic ring + hydroxyl) provides a polar anchor at the bilayer interface.

  • Tail Group: The dodecyl chain disrupts the packing order of ceramides and fatty acids, increasing the fluidity of the barrier and allowing co-administered drugs to diffuse more freely.

PermeationMechanism cluster_vehicle Vehicle Phase cluster_SC Stratum Corneum (Lipid Bilayer) Drug Active Drug Fluid Fluidized Lipids (Disordered) Drug->Fluid Partitioning DS Dodecyl Salicylate (Enhancer) Lipids Ordered Lipid Packing DS->Lipids Intercalation Lipids->Fluid Chain Disruption Viable Viable Epidermis (Target Site) Fluid->Viable Diffusion

Figure 1: Mechanism of action for Dodecyl Salicylate as a permeation enhancer. The C12 chain disrupts lipid packing, facilitating drug transport.

Synthesis & Manufacturing Protocol

While commercial supplies exist, high-purity dodecyl salicylate for pharmaceutical research often requires lab-scale synthesis to avoid trace contaminants found in industrial grades.

Reaction Logic

The most robust method is the Fischer Esterification or Transesterification . Direct esterification of salicylic acid with 1-dodecanol is preferred for atom economy, catalyzed by a strong acid (e.g., p-Toluenesulfonic acid or Sulfuric acid) with water removal (Dean-Stark trap) to drive the equilibrium.

Laboratory Scale Protocol (Self-Validating)

Objective: Synthesize 50g of Dodecyl Salicylate (>98% purity).

Reagents:

  • Salicylic Acid (0.2 mol, ~27.6 g)

  • 1-Dodecanol (0.22 mol, ~41.0 g) [Excess alcohol drives reaction]

  • p-Toluenesulfonic Acid (p-TSA) (1% w/w catalyst)

  • Toluene or Xylene (100 mL, azeotropic solvent)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

  • Charging: Add Salicylic Acid, 1-Dodecanol, p-TSA, and Toluene to the RBF.

  • Reflux: Heat the mixture to reflux (~115-120°C). Monitor the collection of water in the Dean-Stark trap.

    • Validation Check: Reaction is complete when water evolution ceases (theoretical yield ~3.6 mL water).

  • Work-up:

    • Cool to room temperature.

    • Wash organic phase with saturated NaHCO₃ (3 x 50 mL) to remove unreacted salicylic acid and catalyst.

    • Wash with Brine (1 x 50 mL).

    • Dry over anhydrous MgSO₄ .

  • Purification: Remove solvent via Rotary Evaporator. Purify the crude oil via vacuum distillation (high boiling point requires high vacuum, <1 mmHg) or column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1) if thermal degradation is a concern.

  • Analysis: Confirm structure via ¹H-NMR (look for triplet at ~4.3 ppm for -OCH₂- and disappearance of -COOH proton).

SynthesisWorkflow Start Reagents: Salicylic Acid + Dodecanol Reflux Reflux with p-TSA (Dean-Stark Trap) Start->Reflux Toluene solvent Wash Wash: NaHCO3 (aq) Removes Acid/Catalyst Reflux->Wash Water removal complete Dry Dry: MgSO4 + Rotovap Wash->Dry Distill Vacuum Distillation (<1 mmHg) Dry->Distill Product Pure Dodecyl Salicylate Distill->Product

Figure 2: Synthesis workflow for Dodecyl Salicylate via direct esterification.

Pharmaceutical & Cosmetic Applications[1][3][4][8][9][10]

Transdermal Drug Delivery

Dodecyl salicylate is particularly effective for delivering lipophilic drugs (e.g., NSAIDs, steroids) where the rate-limiting step is partitioning into the stratum corneum.

  • Concentration: Typically used at 1–5% w/w in formulations.

  • Synergy: Often combined with propylene glycol (PG) or ethanol. The solvent (PG) solubilizes the drug, while dodecyl salicylate disrupts the barrier.

Safety & Toxicology (CIR & Regulatory)

According to the Cosmetic Ingredient Review (CIR) and FDA data on alkyl salicylates:

  • Acute Toxicity: Low. Oral LD50 in rats is typically > 5000 mg/kg for long-chain salicylates.

  • Irritation: Dodecyl salicylate is less irritating than methyl salicylate due to its lower volatility and slower hydrolysis rate. However, high concentrations can cause mild skin irritation.

  • Sensitization: Considered a weak sensitizer; formulations should be tested (e.g., HRIPT).

  • Metabolism: Hydrolyzes in the skin/plasma to salicylic acid and dodecanol. Systemic toxicity is governed by total salicylate load (Salicylism risk is low for topical dodecyl esters compared to methyl salicylate).

Experimental Protocol: In Vitro Permeation Study

To validate dodecyl salicylate as an enhancer for a specific drug (e.g., Ibuprofen), follow this standard Franz Diffusion Cell protocol.

Apparatus: Vertical Franz Diffusion Cells (surface area ~1.77 cm²). Membrane: Porcine ear skin (dermatomed to 500 µm) or synthetic Strat-M® membrane.

  • Preparation:

    • Donor Phase: Formulate Drug (1%) + Dodecyl Salicylate (5%) in Propylene Glycol.

    • Control: Drug (1%) in Propylene Glycol (No enhancer).

    • Receptor Phase: Phosphate Buffered Saline (PBS) pH 7.4 + 2% Tween 80 (to ensure sink conditions for lipophilic drugs).

  • Equilibration: Mount skin. Equilibrate receptor phase at 32°C (skin surface temperature) for 30 mins.

  • Dosing: Apply 200 µL of Donor formulation to the skin surface (infinite dose) or 10 mg/cm² (finite dose).

  • Sampling: Withdraw 200 µL from receptor arm at 1, 2, 4, 8, 12, and 24 hours. Replace with fresh buffer immediately.

  • Analysis: Quantify drug concentration via HPLC-UV.

  • Calculation: Plot cumulative amount permeated (µg/cm²) vs. time. Calculate Flux (J) from the slope of the linear portion.

    • Enhancement Ratio (ER) = Flux(Test) / Flux(Control).

References

  • Cosmetic Ingredient Review (CIR). (2019).[1] Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. Washington, DC.

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 3031788, Dodecyl salicylate.

  • Walters, K. A., & Roberts, M. S. (2002). Dermatologic, Cosmeceutic, and Cosmetic Development: Therapeutic and Novel Approaches. CRC Press.
  • Feilden, A. D. (1998). Alkylation of Salicylic Acids. University of York.

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Salicylic acid esters. (General toxicity data for long-chain salicylates).

Sources

A Technical Guide to the Antimicrobial Properties of Long-Chain Salicylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities with potent and resilient antimicrobial activity. Salicylates, historically recognized for their anti-inflammatory properties, present a promising scaffold for derivatization. This guide provides an in-depth technical exploration of long-chain salicylates, a class of molecules that leverages increased lipophilicity to enhance antimicrobial efficacy. We will dissect their multi-pronged mechanism of action, detail robust methodologies for their synthesis and characterization, and provide field-proven protocols for evaluating their antimicrobial potency. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation antimicrobial agents.

Introduction: A New Paradigm for an Old Scaffold

Salicylic acid and its derivatives have been cornerstones of medicine for centuries, primarily for their analgesic and anti-inflammatory effects[1][2]. However, their inherent, albeit modest, antimicrobial properties have also been noted[3][4][5]. The core hypothesis underpinning the development of long-chain salicylates is that by chemically modifying the parent salicylic acid structure—specifically, by esterifying the carboxylic acid group with long alkyl chains—we can significantly enhance its ability to combat microbial pathogens. This enhancement is primarily attributed to an increase in lipophilicity, which facilitates the molecule's interaction with and penetration of the lipid-rich bacterial cell membrane, a critical first step in exerting its antimicrobial effects.

Mechanism of Action: A Multi-Pronged Assault

The antimicrobial efficacy of long-chain salicylates does not stem from a single mode of action but rather a coordinated attack on multiple, essential bacterial processes. This multi-targeted approach is advantageous as it may reduce the likelihood of resistance development.

  • Primary Target: Disruption of the Bacterial Cell Membrane: The elongated alkyl chain grants the molecule an amphipathic character, allowing it to intercalate into the bacterial cell membrane. This physical disruption compromises membrane integrity, leading to increased permeability[6]. The consequences are dire for the bacterium, including the leakage of essential intracellular components like ions, nucleic acids, and proteins, ultimately culminating in cell death[7]. This mechanism is analogous to that of other lipophilic antimicrobial agents, such as long-chain free fatty acids[8].

  • Inhibition of Key Metabolic Pathways: Once inside the cell, salicylates can wreak further havoc. They have been shown to inhibit various kinases and interfere with transcriptional regulation, disrupting essential metabolic and signaling pathways[9]. Furthermore, the collapse of the membrane potential caused by membrane disruption uncouples the electron transport chain from ATP production, effectively starving the cell of energy[10].

  • Interference with Quorum Sensing and Biofilm Formation: Many pathogenic bacteria rely on quorum sensing (QS), a cell-to-cell communication system, to coordinate virulence factor production and biofilm formation[11][12]. Salicylates have been identified as potent quorum sensing inhibitors (QSIs)[13][14]. By interfering with QS signaling molecules, long-chain salicylates can effectively "disarm" pathogens, preventing the formation of resilient biofilms and reducing the expression of toxins and other virulence factors[3][11].

Mechanism_of_Action Figure 1: Proposed Antimicrobial Mechanism of Long-Chain Salicylates cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) LCS Long-Chain Salicylate Membrane Lipid Bilayer LCS->Membrane Intercalation & Disruption QS Quorum Sensing (Signal Reception) LCS->QS Inhibition Metabolism Metabolic Pathways (e.g., Kinase Activity, ATP Synthesis) Membrane->Metabolism Loss of Ion Gradient & Uncoupling of ETC Virulence Virulence Factor Expression QS->Virulence Blocks Regulation Biofilm Biofilm Formation QS->Biofilm Blocks Regulation Synthesis_Workflow Figure 2: General Workflow for Synthesis and Purification Start Start: Salicylic Acid + Long-Chain Alcohol Reaction Fischer Esterification (Acid Catalyst, Reflux) Start->Reaction Workup Aqueous Work-up (Neutralization & Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, FTIR, MS) Purification->Characterization End Pure Long-Chain Salicylate Characterization->End MIC_MBC_Workflow Figure 3: Experimental Workflow for MIC and MBC Determination cluster_mic MIC Assay cluster_mbc MBC Assay A Prepare Serial Dilutions of Compound B Add Standardized Bacterial Inoculum A->B C Incubate 16-24h at 37°C B->C D Read MIC Value (No Visible Growth) C->D E Subculture from Clear MIC Wells onto Agar D->E Proceed with clear wells F Incubate 24h at 37°C E->F G Read MBC Value (No Colony Growth) F->G

Sources

Technical Guide: Anti-Inflammatory Mechanisms & Applications of Dodecyl 2-Hydroxybenzoate

[1]

Executive Summary

Dodecyl 2-hydroxybenzoate (also known as Dodecyl Salicylate or Lauryl Salicylate ) represents a strategic lipophilic modification of salicylic acid.[1] Unlike its hydrophilic parent compound, this C12-ester exhibits a high partition coefficient (LogP ~7–9), enabling superior dermal permeation and sustained release kinetics. This guide details its physicochemical properties, dual-phase mechanism of action (membrane integration followed by hydrolysis), and specific protocols for synthesis and biological validation. It is intended for researchers optimizing topical anti-inflammatory formulations where prolonged activity and reduced immediate irritation are required.

Part 1: Chemical Identity & Physicochemical Profile[1]

The efficacy of Dodecyl 2-hydroxybenzoate is dictated by its alkyl chain, which fundamentally alters its pharmacokinetics compared to methyl salicylate or salicylic acid.

PropertyValue / DescriptionImpact on Efficacy
IUPAC Name Dodecyl 2-hydroxybenzoate-
CAS Number 1160-35-6-
Molecular Formula C₁₉H₃₀O₃-
Molecular Weight 306.44 g/mol -
LogP (Lipophilicity) ~7.0 – 9.0Critical: High affinity for the stratum corneum and lipid bilayers; creates a "reservoir effect" in the skin.[1]
Solubility Insoluble in water; Soluble in ethanol, oils, DMSORequires specific emulsification or solvent systems (e.g., DMSO/Ethanol) for in vitro assays.
Boiling Point ~400°C (Predicted)Non-volatile compared to Methyl Salicylate; reduced inhalation risk.[1]

Part 2: Mechanisms of Action[2]

The anti-inflammatory activity of Dodecyl 2-hydroxybenzoate operates through a Dual-Phase Mechanism :

Phase 1: Lipophilic Partitioning & Membrane Modulation

Upon application, the dodecyl tail anchors the molecule into the lipid bilayer of cell membranes.

  • Reservoir Effect: The molecule accumulates in the stratum corneum and viable epidermis, resisting "wash-out" by blood flow more effectively than short-chain salicylates.

  • Membrane Fluidity: High concentrations in the bilayer may locally alter membrane fluidity, potentially disrupting TLR4 dimerization and downstream NF-κB signaling independent of COX inhibition.

Phase 2: Enzymatic Hydrolysis & COX Inhibition (The Prodrug Effect)

The primary pharmacological effect requires hydrolysis by tissue esterases (Carboxylesterases).

  • Hydrolysis: Dodecyl 2-hydroxybenzoate + H₂O

    
     Salicylic Acid + 1-Dodecanol.[1]
    
  • COX Inhibition: The liberated Salicylic Acid blocks the cyclooxygenase (COX-1/COX-2) active site, preventing the conversion of Arachidonic Acid into Prostaglandin H2 (PGH2).[2]

  • Prostaglandin Suppression: Reduction in PGE2 leads to decreased vasodilation, edema, and pain sensitization.

Pathway Visualization (DOT)[1]

GDodecylSalDodecyl 2-Hydroxybenzoate(Lipophilic Prodrug)MembraneCell Membrane(Lipid Bilayer Integration)DodecylSal->MembranePartitioning (LogP > 7)EsteraseTissue Esterases(Hydrolysis)Membrane->EsteraseSlow ReleaseSalicylicAcidSalicylic Acid(Active Metabolite)Esterase->SalicylicAcidActivationDodecanol1-Dodecanol(By-product)Esterase->DodecanolCOXCOX-1 / COX-2 EnzymesSalicylicAcid->COXInhibitionNFkBNF-κB Pathway(Cytokine Release)SalicylicAcid->NFkBSuppression (High Dose)ProstaglandinsProstaglandins (PGE2)(Inflammation/Pain)COX->ProstaglandinsArachidonicArachidonic AcidArachidonic->COXInflammatory ResponseInflammatory ResponseProstaglandins->Inflammatory Response

Figure 1: Pharmacological activation pathway of Dodecyl 2-hydroxybenzoate from membrane integration to COX inhibition.[1]

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Synthesis of Dodecyl 2-Hydroxybenzoate

Objective: Produce high-purity ester for testing. Method: Acid-Catalyzed Fischer Esterification.[1]

  • Reagents: Salicylic Acid (1 eq), 1-Dodecanol (1.2 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq), Toluene (Solvent).

  • Setup: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Procedure:

    • Dissolve Salicylic Acid and 1-Dodecanol in Toluene. Add pTSA.

    • Reflux at ~115°C. Water produced is trapped in the Dean-Stark apparatus.[1]

    • Validation Point: Reaction is complete when water collection stops (theoretical volume calculated based on moles).

  • Work-up:

    • Wash organic layer with NaHCO₃ (sat. aq.) to remove unreacted acid (Validation: CO₂ bubbles cease).

    • Wash with brine, dry over MgSO₄, and evaporate solvent.

    • Purification: Vacuum distillation or column chromatography (Hexane/Ethyl Acetate).

  • Characterization:

    • ¹H NMR: Look for triplet at ~4.3 ppm (O-CH₂-C₁₁H₂₃) and disappearance of -COOH proton.[1]

Protocol B: In Vitro Anti-Inflammatory Assay (LPS-Induced RAW 264.7)

Objective: Quantify anti-inflammatory efficacy via NO (Nitric Oxide) suppression. Challenge: The compound is insoluble in media.

  • Cell Culture: RAW 264.7 murine macrophages in DMEM + 10% FBS.

  • Preparation of Stock:

    • Dissolve Dodecyl 2-hydroxybenzoate in DMSO to 100 mM.

    • Dilute in warm media to final concentrations (e.g., 10, 25, 50, 100 µM). Ensure final DMSO < 0.1% to avoid cytotoxicity.

  • Induction:

    • Seed cells (1x10⁵ cells/well) in 96-well plates. Incubate 24h.

    • Pre-treat with Test Compound for 1 hour.

    • Add LPS (Lipopolysaccharide) (1 µg/mL) to induce inflammation. Incubate 24h.

  • Readout (Griess Assay):

    • Mix 50 µL supernatant + 50 µL Griess Reagent A + 50 µL Griess Reagent B.

    • Measure Absorbance at 540 nm.

  • Validation Controls:

    • Negative Control: Media only (No NO production).

    • Positive Control: LPS only (Max NO production).

    • Reference Drug: Dexamethasone (1 µM) or Sodium Salicylate (1 mM).

    • Viability Check: Perform MTT assay on cells to ensure reduced NO is not due to cell death.

Part 4: Safety & Toxicology[1]

While salicylates are effective, the dodecyl ester carries specific safety considerations due to its surfactant-like properties.

  • Skin Irritation: Pure Dodecyl 2-hydroxybenzoate can be irritating (Category 2 Skin Irritant).[1] However, in cosmetic/topical formulations, it is generally safe at concentrations <1% or when buffered with lipids.

  • Sensitization: Low risk compared to other preservatives, but potential exists.

  • Systemic Toxicity: Low risk via topical application due to slow hydrolysis and metabolism. High oral doses would mimic salicylate toxicity (tinnitus, acidosis), but the LD50 is generally >2000 mg/kg (rat).

References

  • PubChem. (n.d.).[3] Dodecyl 2-hydroxybenzoate (Compound).[1][3] National Library of Medicine. Retrieved from [Link]

  • Cosmetic Ingredient Review (CIR). (2019). Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. Retrieved from [Link]

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs. The American Journal of Medicine. (Foundational mechanism of salicylates).[2][4]

  • Kunz, B., et al. (2000). Esterase activity in human skin. Advances in Experimental Medicine and Biology.

An In-Depth Technical Guide to the In Vitro Hydrolysis and Metabolism of Dodecyl 2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and scientific principles for investigating the in vitro hydrolysis and metabolism of Dodecyl 2-hydroxybenzoate. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of xenobiotic metabolism. This document outlines the rationale behind experimental design, provides detailed protocols, and discusses the interpretation of results within the context of drug safety and efficacy.

Introduction: The Significance of In Vitro Metabolism Studies

Dodecyl 2-hydroxybenzoate, a lipophilic ester of salicylic acid, is a compound of interest in various industrial applications, including cosmetics and potentially as a topical therapeutic agent. Understanding its metabolic fate is paramount for assessing its safety and potential systemic effects. The primary route of metabolism for many salicylate esters is hydrolysis to the common metabolite, salicylic acid, a process that can significantly influence the compound's biological activity and clearance.[1][2]

In vitro metabolism models are indispensable tools in early-stage drug development and chemical safety assessment.[3] They offer a controlled environment to elucidate metabolic pathways, identify key metabolites, and determine the enzymes responsible for these transformations, all while reducing the reliance on animal testing.[4] This guide focuses on the use of human liver subcellular fractions, specifically the S9 fraction, to investigate the hydrolysis of Dodecyl 2-hydroxybenzoate. The liver is the primary site of xenobiotic metabolism, and liver S9 fractions contain a broad spectrum of both microsomal and cytosolic enzymes, including the carboxylesterases that are critical for the hydrolysis of ester-containing compounds.[5][6]

The insights gained from these in vitro studies are crucial for in vitro to in vivo extrapolation (IVIVE), a process that uses in vitro data to predict the in vivo pharmacokinetic behavior of a compound.[1][2]

The Predominant Metabolic Pathway: Ester Hydrolysis

The principal metabolic transformation anticipated for Dodecyl 2-hydroxybenzoate is the cleavage of the ester bond, a reaction catalyzed by carboxylesterases. This hydrolysis yields two primary metabolites: salicylic acid and dodecanol.

  • Salicylic Acid: The pharmacologically active moiety of many salicylate esters. Its formation is a key determinant of the potential for both therapeutic and adverse effects.

  • Dodecanol: A long-chain fatty alcohol that will likely undergo further metabolism through pathways such as oxidation and conjugation.

The rate and extent of this hydrolysis are influenced by the physicochemical properties of the parent compound. Generally, for salicylate esters, there is a correlation between the lipophilicity (often expressed as the LogP value) and the rate of in vitro metabolism, with less lipophilic compounds sometimes exhibiting higher clearance rates.[2][7]

Visualizing the Metabolic Pathway

The following diagram illustrates the expected primary metabolic pathway for Dodecyl 2-hydroxybenzoate.

Metabolic Pathway of Dodecyl 2-hydroxybenzoate Dodecyl_2_hydroxybenzoate Dodecyl 2-hydroxybenzoate Salicylic_Acid Salicylic Acid Dodecyl_2_hydroxybenzoate->Salicylic_Acid Hydrolysis Dodecanol Dodecanol Dodecyl_2_hydroxybenzoate->Dodecanol Hydrolysis Carboxylesterases Carboxylesterases (in Liver S9) Carboxylesterases->Dodecyl_2_hydroxybenzoate

Caption: Primary metabolic pathway of Dodecyl 2-hydroxybenzoate.

Experimental Design and Protocol for In Vitro Metabolism

The following section details a robust experimental workflow for assessing the in vitro hydrolysis of Dodecyl 2-hydroxybenzoate using human liver S9 fractions. This protocol is designed to be a self-validating system, incorporating appropriate controls to ensure the reliability of the generated data.

Experimental Workflow Overview

The overall experimental workflow can be visualized as follows:

In Vitro Metabolism Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagent_Prep Prepare Buffers, Cofactors, and Substrate Solutions Incubation_Setup Set Up Incubation Reactions (Test, Control, Blank) Reagent_Prep->Incubation_Setup S9_Prep Thaw and Prepare Liver S9 Fraction S9_Prep->Incubation_Setup Incubation Incubate at 37°C with Shaking Incubation_Setup->Incubation Time_Points Collect Samples at Timed Intervals Incubation->Time_Points Quenching Quench Reactions (e.g., with Acetonitrile) Time_Points->Quenching Sample_Processing Centrifuge and Collect Supernatant Quenching->Sample_Processing HPLC_Analysis Analyze by HPLC-UV/MS Sample_Processing->HPLC_Analysis Data_Analysis Calculate Kinetic Parameters HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for in vitro metabolism studies.

Detailed Step-by-Step Protocol

This protocol is adapted from established methods for in vitro drug metabolism studies.[8]

Materials:

  • Dodecyl 2-hydroxybenzoate

  • Salicylic acid (analytical standard)

  • Human liver S9 fraction (pooled)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other appropriate mobile phase modifier)

  • Purified water (HPLC grade)

  • Microcentrifuge tubes

  • Incubator/shaker set to 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Dodecyl 2-hydroxybenzoate in a suitable organic solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

    • Prepare a stock solution of the salicylic acid analytical standard for the calibration curve.

    • Prepare the phosphate buffer (0.1 M, pH 7.4).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup:

    • On ice, prepare the incubation mixtures in microcentrifuge tubes. A typical final incubation volume is 200-500 µL.

    • Test Reaction: Add phosphate buffer, the NADPH regenerating system, Dodecyl 2-hydroxybenzoate solution, and water to the desired final concentrations.

    • Control Reaction (without cofactor): Replace the NADPH regenerating system with an equivalent volume of buffer. This control helps to distinguish between NADPH-dependent (e.g., cytochrome P450-mediated) and non-NADPH-dependent (e.g., esterase-mediated) metabolism.

    • Blank Reaction (without S9): Replace the liver S9 fraction with an equivalent volume of buffer. This control accounts for any non-enzymatic degradation of the substrate.

    • Pre-incubate the reaction mixtures at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiation of the Reaction:

    • Initiate the enzymatic reaction by adding the pre-warmed human liver S9 fraction to each tube. The final protein concentration should be optimized, but a starting point of 0.5-1.0 mg/mL is common.

  • Incubation and Sampling:

    • Incubate the reactions at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Processing:

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent, such as acetonitrile (typically 2 volumes of acetonitrile to 1 volume of the aliquot). The acetonitrile will precipitate the proteins.

    • Vortex the samples and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is the analytical method of choice for quantifying the disappearance of the parent compound (Dodecyl 2-hydroxybenzoate) and the formation of the metabolite (salicylic acid).[9][10]

  • Chromatographic System: A reversed-phase HPLC system with a C18 column is typically suitable.

  • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used to achieve good separation.

  • Detection:

    • UV Detection: Both Dodecyl 2-hydroxybenzoate and salicylic acid contain a chromophore, allowing for detection by UV spectrophotometry (e.g., at around 230 nm or 300 nm).[11]

    • Mass Spectrometry (MS) Detection: For higher sensitivity and specificity, and for metabolite identification, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[8]

  • Quantification: The concentrations of the analyte in the samples are determined by comparing the peak areas to a standard curve prepared with known concentrations of Dodecyl 2-hydroxybenzoate and salicylic acid.

Data Analysis and Interpretation

The primary data obtained from the HPLC analysis are the concentrations of Dodecyl 2-hydroxybenzoate and salicylic acid at each time point.

Calculation of Kinetic Parameters

From the disappearance of the parent compound over time, the following kinetic parameters can be determined:

  • Half-life (t½): The time required for the concentration of the substrate to decrease by half.

  • Intrinsic Clearance (CLint): A measure of the intrinsic metabolic capacity of the liver S9 fraction for the substrate. It is calculated from the initial rate of metabolism.

Tabular Summary of Hypothetical Data

The following table presents an example of how the results of such an experiment could be summarized.

CompoundApparent Km (µM)Apparent Vmax (nmol/min/mg protein)Intrinsic Clearance (CLint) (µL/min/mg protein)
Dodecyl 2-hydroxybenzoate5010200
Benzyl Salicylate (Control)7515200

Note: These are hypothetical values for illustrative purposes. The inclusion of a positive control compound, such as benzyl salicylate, for which metabolic data is available, is crucial for validating the experimental system.[6]

Conclusion and Future Perspectives

The in vitro methodologies described in this guide provide a robust framework for characterizing the hydrolysis and metabolism of Dodecyl 2-hydroxybenzoate. By employing human liver S9 fractions and state-of-the-art analytical techniques, researchers can gain critical insights into the metabolic stability and primary metabolic pathways of this compound. These data are foundational for subsequent safety assessments and can guide further non-clinical and clinical development programs.

Future studies could involve the use of more complex in vitro models, such as primary human hepatocytes or liver slices, to investigate the interplay of different metabolic enzymes and transporters.[4] Additionally, identifying the specific carboxylesterase isoforms responsible for the hydrolysis can provide a more detailed understanding of potential inter-individual variability in metabolism.

References

  • In vitro to in vivo extrapolation to derive a metabolism factor for estimating the aggregate exposure to salicylic acid after dermal exposure of its esters - PMC - PubMed Central. (2024-04-24). Available at: [Link]

  • In vitro to in vivo extrapolation to derive a metabolism factor for estimating the aggregate exposure to salicylic acid after dermal exposure of its esters - PubMed. (2024-04-24). Available at: [Link]

  • Hydrolysis Product Analysis of Methyl Salicylate in Nitrogenous - IOSR Journal. (2020-12-11). Available at: [Link]

  • Application of In Vitro Metabolism Activation in High-Throughput Screening - MDPI. (2020-05-18). Available at: [Link]

  • In Vitro ADME & Drug-Drug Interaction Considerations for Toxicologists - YouTube. (2023-02-24). Available at: [Link]

  • In vitro models for prediction of drug absorption and metabolism - ITQB NOVA. (n.d.). Available at: [Link]

  • The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed. (1998-01-01). Available at: [Link]

  • prbA, a Gene Coding for an Esterase Hydrolyzing Parabens in Enterobacter cloacae and Enterobacter gergoviae Strains - PMC - NIH. (2003-01-01). Available at: [Link]

  • An enzyme mediated, colorimetric method for the measurement of salicylate - PubMed. (1986-03-28). Available at: [Link]

  • Reproducibility of the hydrolysis of A the positive control, benzyl... - ResearchGate. (2024-04-01). Available at: [Link]

  • Analysis of Acetylsalicylic Acid and Its Metabolites by Liquid Chromatography. (n.d.). Available at: [Link]

  • (PDF) In vitro to in vivo extrapolation to derive a metabolism factor for estimating the aggregate exposure to salicylic acid after dermal exposure of its esters - ResearchGate. (2024-04-24). Available at: [Link]

  • Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - ResearchGate. (2001-10-01). Available at: [Link]

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - NIH. (2022-07-25). Available at: [Link]

  • Transesterification of p-hydroxybenzoate esters (parabens) by human intestinal (Caco-2) cells - PubMed. (2005-12-01). Available at: [Link]

  • Transdermal drug transport and metabolism. I. Comparison of in vitro and in vivo results - PubMed. (1992-06-01). Available at: [Link]

  • Paraben esterase activity in strains E. cloacae EM (• and ) and E.... | Download Scientific Diagram - ResearchGate. (2003-01-01). Available at: [Link]

  • Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - E-lactancia. (n.d.). Available at: [Link]

  • Metabolism of Parabens (4-Hydroxybenzoic Acid Esters) by Hepatic Esterases and UDP-Glucuronosyltransferases in Man - ResearchGate. (2007-01-01). Available at: [Link]

  • Simultaneous analytical determination of methyl salicylate and thymol in selected Malaysian traditional medicines - AIMS Press. (2020-05-25). Available at: [Link]

  • Original article DEVELOPMENT AND VALIDATION OF A LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF METHYL SALICYLATE IN A ME. (n.d.). Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Dodecyl Salicylate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of dodecyl salicylate through the Fischer esterification of salicylic acid with dodecanol. Dodecyl salicylate, a long-chain alkyl salicylate ester, finds applications in cosmetics, pharmaceuticals, and as a lubricant additive. This document provides an in-depth exploration of the reaction mechanism, a detailed step-by-step experimental protocol, and guidance on the characterization of the final product. The presented methodology is designed to be a self-validating system, ensuring reproducibility and high-purity outcomes.

Introduction

Salicylates, derivatives of salicylic acid, are a class of compounds with significant therapeutic and industrial applications. While short-chain salicylates like methyl salicylate are well-known for their analgesic and fragrance properties, long-chain alkyl salicylates such as dodecyl salicylate are gaining interest for their unique physicochemical characteristics.[1] The extended alkyl chain imparts increased lipophilicity, making dodecyl salicylate a valuable ingredient in topical drug delivery systems, as a skin-conditioning agent in cosmetics, and as a performance-enhancing additive in industrial lubricants.

The synthesis of dodecyl salicylate is most commonly achieved through Fischer esterification, a classic organic reaction involving the acid-catalyzed condensation of a carboxylic acid and an alcohol.[2][3] This reversible reaction requires careful control of conditions to drive the equilibrium towards the formation of the ester product. This application note provides a robust and reproducible method for the synthesis, purification, and characterization of high-purity dodecyl salicylate.

Reaction Mechanism: The Fischer Esterification

The Fischer esterification of salicylic acid with dodecanol proceeds via a nucleophilic acyl substitution mechanism, catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid. The mechanism can be delineated into the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the salicylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Dodecanol: The lone pair of electrons on the oxygen atom of dodecanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, dodecyl salicylate.

Fischer_Esterification Salicylic_Acid Salicylic Acid Protonated_SA Protonated Salicylic Acid Salicylic_Acid->Protonated_SA + H+ Dodecanol Dodecanol H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_SA->Tetrahedral_Intermediate + Dodecanol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Dodecyl Salicylate Protonated_Intermediate->Protonated_Ester - H2O Dodecyl_Salicylate Dodecyl Salicylate Protonated_Ester->Dodecyl_Salicylate - H+ Water H2O

Figure 1: The reaction mechanism of Fischer Esterification.

Experimental Protocol

This protocol is designed for the synthesis of dodecyl salicylate on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Salicylic AcidReagentSigma-Aldrich99% purity
DodecanolReagentSigma-Aldrich98% purity
p-Toluenesulfonic acid monohydrateReagentSigma-AldrichCatalyst
TolueneAnhydrousSigma-AldrichDehydrating agent
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution-For neutralization
Brine (Saturated NaCl solution)--For washing
Anhydrous Magnesium Sulfate (MgSO₄)ReagentSigma-AldrichDrying agent
Diethyl EtherACS GradeFisher ScientificFor extraction
HexaneACS GradeFisher ScientificFor chromatography
Ethyl AcetateACS GradeFisher ScientificFor chromatography
Equipment
  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • TLC plates (silica gel 60 F254)

Procedure

protocol_workflow A 1. Reaction Setup B 2. Reflux and Water Removal A->B C 3. Reaction Quenching and Extraction B->C D 4. Washing and Drying C->D E 5. Solvent Removal D->E F 6. Purification by Column Chromatography E->F G 7. Product Characterization F->G

Figure 2: The experimental workflow for synthesis.

1. Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add salicylic acid (13.8 g, 0.1 mol), dodecanol (20.5 g, 0.11 mol, 1.1 equivalents), and p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol, 5 mol%).

  • Add 100 mL of toluene to the flask. Toluene serves as a solvent and an azeotropic agent to remove water.

  • Assemble the Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask.

2. Reflux and Water Removal

  • Heat the reaction mixture to reflux with vigorous stirring. The boiling point of the toluene azeotrope with water is lower than that of pure toluene, allowing for the selective removal of water.

  • Continue the reflux for 4-6 hours, or until the theoretical amount of water (1.8 mL) has been collected in the Dean-Stark trap.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent.

3. Reaction Quenching and Work-up

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a 500 mL separatory funnel.

  • Wash the reaction mixture with 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted salicylic acid. Be cautious of CO₂ evolution.

  • Separate the organic layer.

4. Washing and Drying

  • Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and collect the filtrate.

5. Solvent Removal

  • Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude dodecyl salicylate as an oil.

6. Purification

  • The crude product can be further purified by column chromatography on silica gel.

  • Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to isolate the pure dodecyl salicylate.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Results and Discussion

The successful synthesis of dodecyl salicylate should yield a colorless to pale yellow oil. The purity of the final product should be assessed using various analytical techniques.

Expected Yield

The typical yield for this reaction is in the range of 80-90%, depending on the efficiency of water removal and the purification process.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₉H₃₀O₃
Molecular Weight306.44 g/mol
AppearanceColorless to pale yellow oil
Boiling Point~180-185 °C at 1 mmHg
SolubilitySoluble in organic solvents (e.g., ethanol, diethyl ether, toluene); Insoluble in water
Spectroscopic Data for Characterization

The identity and purity of the synthesized dodecyl salicylate can be confirmed by spectroscopic analysis.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic peaks for the aromatic protons of the salicylate moiety and the aliphatic protons of the dodecyl chain.

    • Aromatic Protons: Signals in the range of 6.8-7.8 ppm.

    • Ester Methylene Protons (-O-CH₂-): A triplet around 4.3 ppm.

    • Alkyl Chain Protons: A series of multiplets between 0.8 and 1.8 ppm.

    • Phenolic Proton (-OH): A singlet at a downfield chemical shift, typically above 10 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

    • Carbonyl Carbon (C=O): A signal around 170 ppm.

    • Aromatic Carbons: Signals in the range of 115-160 ppm.

    • Ester Methylene Carbon (-O-CH₂-): A signal around 65 ppm.

    • Alkyl Chain Carbons: Signals in the range of 14-32 ppm.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in dodecyl salicylate.

    • O-H Stretch (Phenolic): A broad band around 3200-3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Sharp peaks around 2925 and 2855 cm⁻¹.

    • C=O Stretch (Ester): A strong, sharp peak around 1680 cm⁻¹.

    • C=C Stretch (Aromatic): Peaks in the region of 1600-1450 cm⁻¹.

    • C-O Stretch (Ester): A strong peak around 1250 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 306.44.

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete reactionEnsure efficient water removal by checking the Dean-Stark apparatus for leaks. Extend the reaction time.
Loss of product during work-upEnsure complete extraction and careful handling during washing steps.
Product is contaminated with salicylic acidIncomplete neutralizationUse a sufficient amount of sodium bicarbonate solution and ensure thorough mixing.
Product is contaminated with dodecanolIncomplete reaction or insufficient purificationExtend the reaction time. Optimize the mobile phase for column chromatography to achieve better separation.
Oily product is difficult to purifyHigh viscosityWarm the product slightly before loading onto the column. Use a less viscous solvent for loading if possible.

Conclusion

This application note provides a comprehensive and reliable method for the synthesis of dodecyl salicylate via Fischer esterification. By following the detailed protocol and utilizing the provided characterization data, researchers can confidently synthesize and verify this valuable long-chain alkyl salicylate for various applications in the pharmaceutical and chemical industries.

References

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

  • Google Patents. (2012). CN102408338A - Synthesis method of salicylate.
  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191.
  • D'Amelia, R. P., Prasad, S., & Rooney, M. T. (2022). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. World Journal of Analytical Chemistry, 10(1), 6-15.
  • El-Khordagui, L. K. (1982). Effect of sodium salicylate on the solution properties of sodium dodecyl sulphate. International journal of pharmaceutics, 10(2-3), 215-223.

Sources

Application Notes & Protocols: Utilizing Dodecyl 2-hydroxybenzoate in Advanced Topical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Dodecyl Salicylate in Modern Dermatological Formulations

Dodecyl 2-hydroxybenzoate, also known as Dodecyl Salicylate or Lauryl Salicylate, is the ester formed from salicylic acid and dodecanol. While salicylic acid is a cornerstone of dermatology for its keratolytic, comedolytic, and anti-inflammatory properties, its direct use can be limited by skin irritation and poor solubility in certain vehicles.[1][2] Dodecyl 2-hydroxybenzoate emerges as a highly promising alternative, functioning as a lipophilic pro-drug. Its structure allows for enhanced penetration into the lipid-rich stratum corneum. It is hypothesized that once within the skin, endogenous esterase enzymes hydrolyze the molecule, gradually releasing salicylic acid for a sustained therapeutic effect with potentially lower irritation.

However, the very property that enhances its skin affinity—high lipophilicity—presents a significant challenge for the formulation scientist. Dodecyl 2-hydroxybenzoate is practically insoluble in water and shows poor solubility in common non-polar carriers like petrolatum and mineral oil.[3] This guide provides a comprehensive framework for overcoming these challenges, offering detailed protocols for creating stable, effective, and well-characterized topical formulations. We will explore the critical interplay between excipient selection, processing parameters, and analytical validation to unlock the full potential of this active ingredient.

Physicochemical & Toxicological Profile

A thorough understanding of the molecule's fundamental properties is the bedrock of successful formulation development. These properties dictate everything from solvent selection to the expected safety profile.

PropertyValueSource
IUPAC Name dodecyl 2-hydroxybenzoatePubChem[4]
Synonyms Dodecyl Salicylate, Lauryl SalicylatePubChem[4]
CAS Number 1160-35-6PubChem[4]
Molecular Formula C19H30O3PubChem[4]
Molecular Weight 306.4 g/mol PubChem[4]
Appearance Crystalline, yellowish-to-green powderGoogle Patents[3]
Solubility - Insoluble in water- Slightly soluble in hexane- Moderately soluble in ethyl alcohol- Poorly soluble in petrolatum, mineral oilsGoogle Patents[3]
logP (Octanol/Water) ~9 (Computed)PubChem[4]

Expert Insight on Solubility: The high computed logP value underscores the molecule's extreme lipophilicity. This necessitates a formulation strategy centered on creating a stable oil phase capable of fully dissolving the active ingredient. The moderate solubility in ethanol suggests that co-solvents can be a valuable tool, but their potential for skin irritation must be carefully managed.

Toxicological Considerations: Salicylates as a class have been reviewed for their safety in cosmetic applications. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that salicylates are safe for use in cosmetics when formulated to be non-irritating and to avoid increasing the skin's sensitivity to the sun.[2][5] Although rare, topical application of salicylates can lead to toxicity (salicylism), so concentration and application area must be carefully controlled.[5] A study on various parabens (which are esters of p-hydroxybenzoic acid) and related compounds found that dodecylparaben was inactive in a guinea pig skin reaction test, suggesting a lower potential for sensitization compared to shorter-chain esters.[6] However, any formulation should undergo rigorous safety testing.

Proposed Mechanism of Action in the Stratum Corneum

The primary proposed mechanism for Dodecyl 2-hydroxybenzoate's efficacy is its role as a pro-drug that leverages the skin's own biology for activation. This pathway offers a targeted and sustained delivery of the active moiety, salicylic acid.

  • Topical Application & Partitioning: The formulation is applied to the skin surface. Due to its high lipophilicity, Dodecyl 2-hydroxybenzoate preferentially partitions from the vehicle into the lipid-rich intercellular matrix of the stratum corneum.

  • Penetration: The long C12 alkyl chain acts as a lipid anchor, facilitating the molecule's diffusion through the layers of the stratum corneum.

  • Enzymatic Hydrolysis: Within the viable epidermis, cutaneous esterase enzymes recognize and cleave the ester bond of the molecule.

  • Bioactivation: This cleavage releases the two constituent parts:

    • Salicylic Acid: The active therapeutic agent, which can then exert its keratolytic and anti-inflammatory effects.

    • Dodecanol (Lauryl Alcohol): A fatty alcohol that is generally considered safe and can act as an emollient.

  • Therapeutic Action: The released salicylic acid modulates cellular functions to achieve the desired therapeutic outcome.

G cluster_0 Skin Surface cluster_1 Stratum Corneum (Lipid Matrix) cluster_2 Viable Epidermis Formulation Formulation Containing Dodecyl Salicylate DS_Penetration Dodecyl Salicylate (Partitioning & Diffusion) Formulation->DS_Penetration Application Hydrolysis Enzymatic Hydrolysis (Esterases) DS_Penetration->Hydrolysis Penetration SA Salicylic Acid (Active) Hydrolysis->SA Dodecanol Dodecanol (Emollient) Hydrolysis->Dodecanol Therapeutic Therapeutic Effect (Keratolysis, Anti-inflammation) SA->Therapeutic

Caption: Proposed pro-drug activation pathway of Dodecyl 2-hydroxybenzoate in the skin.

Formulation Development Strategies & Protocols

Developing a stable and aesthetically pleasing formulation requires a systematic approach to excipient selection and processing. An oil-in-water (O/W) emulsion is often the preferred vehicle for topical drug delivery, offering a non-greasy feel and good spreadability.

Excipient Selection Rationale
  • Oil Phase & Solubilizer: This is the most critical component. Since Dodecyl 2-hydroxybenzoate has poor solubility in traditional mineral oils, we must select emollients and esters that can effectively dissolve it. Fatty alcohols like Oleyl Alcohol or esters such as Isocetyl Stearate are excellent candidates.[3] The goal is to create a homogenous oil phase at elevated temperatures that keeps the active solubilized upon cooling.

  • Emulsifier System: A combination of a low-HLB emulsifier (like Glyceryl Stearate) and a high-HLB emulsifier (like a polyacrylamide-based thickener) is essential to create a stable O/W emulsion. This synergy ensures small droplet size and prevents coalescence and phase separation.

  • Aqueous Phase: This phase carries humectants like glycerin to hydrate the skin and water-soluble stabilizers.[7]

  • Preservatives: While salicylates have some antimicrobial properties, a broad-spectrum preservative system (e.g., phenoxyethanol) is necessary to protect the formulation from microbial contamination, particularly in water-containing creams.[7]

Protocol: Development of a 2% Dodecyl 2-hydroxybenzoate O/W Cream

This protocol details the laboratory-scale preparation of a 100g batch of a stable O/W cream.

Formulation Table:

PhaseIngredientFunction% w/w
A (Oil) Dodecyl 2-hydroxybenzoate Active Ingredient 2.00
Isocetyl StearateEmollient / Solvent8.00
Glyceryl StearateLow-HLB Emulsifier5.00
Cetyl AlcoholThickener / Stabilizer2.50
B (Water) Deionized WaterVehicle76.25
GlycerinHumectant3.00
Propylene GlycolCo-solvent / Humectant2.00
C (Cool-down) Polyacrylamide (and) C13-14 Isoparaffin (and) Laureth-7High-HLB Emulsifier / Thickener2.25
PhenoxyethanolPreservative1.00

Step-by-Step Methodology:

  • Preparation of Phase A (Oil Phase):

    • In a suitable glass beaker, combine Isocetyl Stearate, Glyceryl Stearate, and Cetyl Alcohol.

    • Begin heating to 75-80°C on a hot plate with magnetic stirring.

    • Once the components have melted into a clear, homogenous liquid, slowly add the Dodecyl 2-hydroxybenzoate powder while stirring until it is completely dissolved. Maintain the temperature. Causality Note: Ensuring the active is fully dissolved in the hot oil phase is critical to prevent crystallization upon cooling, which would drastically reduce bioavailability.

  • Preparation of Phase B (Aqueous Phase):

    • In a separate, larger beaker, combine the Deionized Water, Glycerin, and Propylene Glycol.

    • Heat this phase to 75-80°C with stirring.

  • Emulsification:

    • Slowly add the hot Oil Phase (A) to the hot Aqueous Phase (B) under continuous high-shear mixing (e.g., using a homogenizer at 3000-5000 rpm).

    • Continue homogenization for 5-10 minutes. Causality Note: The simultaneous high temperature and high shear energy input are essential to break down the oil phase into fine droplets, creating a stable emulsion.

  • Cooling and Final Additions (Phase C):

    • Remove the beaker from the heat and switch to a lower-speed propeller or anchor stirrer.

    • Allow the emulsion to cool while stirring gently.

    • When the temperature of the batch is below 40°C, add the Polyacrylamide-based emulsifier and the Phenoxyethanol.

    • Continue mixing until the cream is smooth and uniform.

  • Final QC and Packaging:

    • Check the final pH of the cream (a 10% dispersion in water), which should ideally be in the skin-compatible range of 5.5-6.5.

    • Transfer the final product to an appropriate airtight container.

G cluster_A Phase A: Oil cluster_B Phase B: Water cluster_C Phase C: Cool-down A1 Weigh Oil Phase Ingredients A2 Heat to 75-80°C A1->A2 A3 Add & Dissolve Dodecyl Salicylate A2->A3 Emulsify Combine A into B with High Shear Homogenization A3->Emulsify B1 Weigh Water Phase Ingredients B2 Heat to 75-80°C B1->B2 B2->Emulsify Cool Cool to < 40°C with Gentle Mixing Emulsify->Cool C1 Add Preservative & Thickener Cool->C1 C2 Mix until Uniform C1->C2 Final_QC Final QC: pH, Viscosity, Appearance C2->Final_QC

Caption: Workflow for the manufacturing of an O/W cream with Dodecyl 2-hydroxybenzoate.

Quality Control & Characterization Protocols

Rigorous quality control ensures the safety, efficacy, and stability of the final product.

Protocol: Physical and Chemical Characterization
  • Appearance: Visually inspect the cream for color, homogeneity, and the absence of phase separation or crystallization.

  • pH Measurement:

    • Accurately weigh 5g of the cream into a beaker.

    • Add 45g of deionized water and stir until the cream is fully dispersed.

    • Calibrate a pH meter using standard buffers (pH 4.0 and 7.0).

    • Measure the pH of the dispersion. The target is typically between pH 5.0 and 6.5 for optimal skin compatibility.[8]

  • Viscosity Measurement:

    • Use a rotational viscometer with an appropriate spindle (e.g., a T-bar spindle for thick creams).

    • Allow the sample to equilibrate to a controlled temperature (e.g., 25°C).

    • Measure the viscosity at a defined rotational speed (e.g., 10 rpm). This value is crucial for monitoring batch-to-batch consistency and physical stability.

Protocol: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a robust method for determining the exact concentration of Dodecyl 2-hydroxybenzoate in the cream matrix.[9][10]

Rationale: RP-HPLC is the gold standard for quantifying active ingredients in complex matrices like creams.[9][11] It offers excellent specificity, sensitivity, and precision. A C18 column is used to retain the highly non-polar Dodecyl 2-hydroxybenzoate, while a mobile phase with a high organic content is required for elution.

Sample Preparation:

  • Accurately weigh approximately 0.5g of the cream into a 50 mL volumetric flask.

  • Add approximately 30 mL of methanol and sonicate for 20 minutes to disperse the cream and dissolve the active. Warming the solution to 60°C for a few minutes can aid dispersion.[10]

  • Allow the solution to cool to room temperature.

  • Dilute to volume with methanol and mix thoroughly.

  • Filter the solution through a 0.45 µm PVDF syringe filter into an HPLC vial. Self-Validation Note: The filtration step is crucial to remove insoluble excipients that could damage the HPLC column.

HPLC Method Parameters:

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm (or equivalent)
Mobile Phase Acetonitrile : Water (90:10 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV-Vis or Photodiode Array (PDA)
Detection Wavelength ~305 nm (Salicylates have a characteristic absorbance maximum)

Calibration and Quantification:

  • Prepare a stock solution of Dodecyl 2-hydroxybenzoate reference standard in methanol (e.g., 1000 µg/mL).

  • Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Inject the standards and the prepared sample solution.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration in the sample solution from the calibration curve and calculate the percentage w/w in the original cream.

Stability Assessment Protocol

Stability testing is mandatory to ensure the product maintains its quality, safety, and efficacy throughout its shelf life.

Protocol: 3-Month Accelerated Stability Study

  • Sample Storage: Place packaged samples of the cream in stability chambers under the following conditions:

    • Condition 1 (Accelerated): 40°C ± 2°C / 75% RH ± 5% RH

    • Condition 2 (Real-Time Control): 25°C ± 2°C / 60% RH ± 5% RH

  • Testing Schedule: Pull samples at initial (T=0), 1-month, 2-month, and 3-month time points.

  • Analysis: At each time point, perform the full suite of quality control tests as described in Section 5.0.

Stability Acceptance Criteria:

TestSpecification
Appearance No change in color, no phase separation, no crystallization
pH ± 0.5 units from initial value
Viscosity ± 20% from initial value
Assay (HPLC) 90.0% - 110.0% of the initial concentration

Expert Insight: Significant changes in physical properties like viscosity or pH can indicate an underlying instability in the emulsion, even if the active ingredient remains chemically stable. These physical changes can impact product performance and user experience.

Conclusion

Dodecyl 2-hydroxybenzoate represents a sophisticated approach to topical salicylic acid delivery. While its lipophilic nature poses formulation challenges, these can be overcome through rational excipient selection and controlled manufacturing processes. The protocols outlined in this guide provide a robust framework for developing, characterizing, and validating stable and effective topical formulations. By leveraging a pro-drug strategy, researchers and drug development professionals can create next-generation dermatological products with enhanced efficacy and improved patient tolerability.

References

Sources

Application Note: Understanding and Determining the Solubility of Dodecyl 2-Hydroxybenzoate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dodecyl 2-hydroxybenzoate, also known as dodecyl salicylate, is a lipophilic ester of salicylic acid. Its long alkyl chain imparts significant non-polar character, making it a compound of interest in formulations requiring high solubility in oils and organic media, such as in topical drug delivery systems, cosmetics, and industrial applications. A thorough understanding of its solubility profile in various laboratory solvents is paramount for efficient process development, formulation design, and quality control. This application note provides a comprehensive guide to the solubility of dodecyl 2-hydroxybenzoate, including its physicochemical properties, predicted solubility in common solvents, and detailed protocols for experimental determination.

The fundamental principle governing solubility is "like dissolves like." This means that non-polar solutes tend to dissolve in non-polar solvents, while polar solutes are more soluble in polar solvents. The molecular structure of dodecyl 2-hydroxybenzoate, featuring a large, non-polar dodecyl chain and a more polar hydroxybenzoate head, suggests a complex solubility behavior that is critical for researchers to understand.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. For dodecyl 2-hydroxybenzoate, the following properties are key to understanding its behavior in different solvents.

PropertyValueSource
Molecular Formula C₁₉H₃₀O₃[1]
Molecular Weight 306.4 g/mol [1]
Calculated XLogP3 9[1]
Calculated Water Solubility 7.4 x 10⁻⁴ g/L (Insoluble)
Appearance Likely a colorless to pale yellow liquid or low melting solidInferred from similar long-chain esters

The high calculated XLogP3 value of 9 is a strong indicator of the compound's lipophilicity and hydrophobicity, predicting very low solubility in water and high solubility in non-polar organic solvents.[1][2] Based on these properties and the behavior of structurally similar long-chain alkyl benzoates, we can predict the qualitative solubility of dodecyl 2-hydroxybenzoate in a range of common laboratory solvents.[3]

SolventSolvent TypePredicted SolubilityRationale
Water Polar, ProticInsolubleThe large, non-polar dodecyl chain dominates the molecule's character, making it highly hydrophobic.
Methanol Polar, ProticSparingly Soluble to SolubleThe hydroxyl group can interact with the polar head of the ester, but the long alkyl chain will limit solubility compared to shorter-chain alcohols.
Ethanol Polar, ProticSolubleSimilar to methanol, but the slightly larger alkyl group of ethanol can better accommodate the non-polar dodecyl chain.
Acetone Polar, AproticSolubleAcetone's polarity can interact with the ester and hydroxyl groups, while its organic character accommodates the alkyl chain.
Dimethyl Sulfoxide (DMSO) Polar, AproticSolubleDMSO is a powerful and versatile solvent capable of dissolving a wide range of polar and non-polar compounds.
Toluene Non-polar, AromaticFreely SolubleThe aromatic ring of toluene and the non-polar environment are well-suited to dissolve the non-polar dodecyl chain and the benzoate portion of the molecule.
Hexane Non-polar, AliphaticFreely SolubleAs a non-polar aliphatic solvent, hexane will readily dissolve the long, non-polar dodecyl chain.
Dichloromethane (DCM) Moderately Polar, AproticFreely SolubleDCM is a good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions and solvate non-polar regions.

Experimental Determination of Solubility

While predictions are useful, experimental determination provides definitive solubility data. The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[4] This method involves agitating an excess of the solute in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Below are two detailed protocols for quantifying the solubility of dodecyl 2-hydroxybenzoate after achieving equilibrium via the shake-flask method.

Protocol 1: Gravimetric Determination of Solubility

This protocol is a straightforward method that relies on the precise weighing of the dissolved solute after solvent evaporation.

Materials:

  • Dodecyl 2-hydroxybenzoate

  • Selected solvents (e.g., ethanol, acetone, toluene, hexane)

  • Analytical balance

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Orbital shaker or magnetic stirrer with stir bars

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed, clean, and dry evaporating dishes

  • Drying oven

Procedure:

  • Preparation: Add an excess amount of dodecyl 2-hydroxybenzoate to a vial. The exact amount is not critical, but there must be visible undissolved solid after the equilibration period.

  • Solvent Addition: Add a known volume (e.g., 10 mL) of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker or use a magnetic stirrer. Agitate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a syringe fitted with a solvent-compatible 0.45 µm filter to remove any undissolved particles.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed evaporating dish. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80 °C).

  • Drying to Constant Weight: Continue drying the evaporating dish until a constant weight is achieved. This is confirmed by repeated weighings until the difference between consecutive measurements is negligible.[5]

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of supernatant in mL) * 100

Gravimetric_Solubility_Workflow cluster_prep Preparation & Equilibration cluster_analysis Analysis A Add excess Dodecyl 2-hydroxybenzoate to vial B Add known volume of solvent A->B C Agitate for 24-48h at constant temp B->C D Settle and collect filtered supernatant C->D Equilibrium Reached E Transfer to pre-weighed evaporating dish D->E F Evaporate solvent in drying oven E->F G Dry to constant weight F->G H Calculate solubility G->H

Caption: Workflow for Gravimetric Solubility Determination.

Protocol 2: UV-Vis Spectrophotometric Determination of Solubility

This method is suitable for compounds with a chromophore, such as the aromatic ring in dodecyl 2-hydroxybenzoate. It is generally faster and requires less sample than the gravimetric method. Aromatic hydrocarbons typically show strong absorbance in the 200-300 nm range.

Materials:

  • Dodecyl 2-hydroxybenzoate

  • Selected solvents (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Syringe filters (0.45 µm, solvent-compatible)

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Accurately weigh a small amount of dodecyl 2-hydroxybenzoate and dissolve it in a known volume of the solvent in a volumetric flask to prepare a stock solution of known concentration.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

  • Preparation of Saturated Solution:

    • Follow steps 1-4 of the Gravimetric Determination protocol to prepare a saturated solution and allow the excess solid to settle.

  • Sample Collection and Dilution:

    • Carefully withdraw a small volume of the supernatant using a syringe fitted with a 0.45 µm filter.

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded.

  • Absorbance Measurement:

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility of the original saturated solution using the following formula:

    Solubility (mg/mL) = Concentration of diluted sample (mg/mL) * Dilution Factor

UVVis_Solubility_Workflow cluster_calib Calibration cluster_sample Sample Analysis A Prepare stock solution of known concentration B Create serial dilutions A->B C Measure absorbance of standards B->C D Generate calibration curve C->D H Determine concentration from calibration curve D->H Use to find concentration E Prepare saturated solution (Shake-Flask Method) F Filter and dilute supernatant E->F G Measure absorbance of sample F->G G->H I Calculate original solubility H->I

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Conclusion

The solubility of dodecyl 2-hydroxybenzoate is a critical parameter for its effective application in various scientific and industrial fields. Its highly lipophilic nature, as indicated by its high XLogP3 value, dictates its poor solubility in aqueous media and excellent solubility in non-polar organic solvents. This application note provides a framework for understanding and predicting its solubility based on physicochemical principles. Furthermore, the detailed protocols for the reliable shake-flask method, coupled with either gravimetric or UV-Vis spectrophotometric analysis, offer robust and validated approaches for the precise experimental determination of its solubility in any solvent of interest.

References

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dodecyl benzoate. PubChem. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dodecyl 2-hydroxybenzoate. PubChem. Retrieved from [Link]

  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of dodecyl benzoate (CAS 2915-72-2). Retrieved from [Link]

  • Scribd. (n.d.). 4 - Solubility - Gravimetric Method. Retrieved from [Link]

  • Cosmetics Info. (n.d.). C16-17 Alkyl Benzoate. Retrieved from [Link]

  • Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]

Sources

Application Note: Protocol for Incorporating Lauryl Salicylate into Emulsions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lauryl salicylate (Dodecyl 2-hydroxybenzoate) is a lipophilic ester of salicylic acid utilized in dermatological and cosmetic applications for its ability to deliver salicylic acid (SA) with reduced irritation and enhanced skin permeation. Unlike water-soluble salts, Lauryl Salicylate (LS) functions as a lipophilic "prodrug," requiring specific emulsion strategies to ensure physical stability and bioavailability. This guide details the physicochemical rationale and step-by-step protocols for formulating LS into stable Oil-in-Water (O/W) macroemulsions and nanoemulsions.

Introduction & Physicochemical Profile[1][2][3][4][5][6][7][8]

Effective incorporation of Lauryl Salicylate requires treating it not as a solute, but as a functional lipid phase. Unlike free salicylic acid, which presents crystallization challenges, LS is a hydrophobic liquid (or low-melting solid) that integrates into the oil core of emulsion droplets.

Chemical Identity & Properties[5][9]
  • CAS Number: 1160-35-6[1]

  • Molecular Structure: C₁₉H₃₀O₃ (Salicylic acid esterified with Dodecanol)

  • Lipophilicity: LogP ≈ 9.0 (Highly Lipophilic)

  • Solubility: Insoluble in water (< 0.01 mg/L); Miscible with oils, alcohols, and esters.

  • Mechanism of Action: Upon topical application, LS partitions into the stratum corneum where cutaneous esterases hydrolyze the ester bond, gradually releasing salicylic acid. This "retardation effect" minimizes the concentration spike associated with free acid irritation.

The Stability Challenge: Hydrolysis

The primary instability mechanism for salicylate esters is hydrolysis , which degrades the active ingredient into Salicylic Acid and Dodecanol.

  • Trigger: High pH (> 7.0) and high water activity.

  • Consequence: A drop in pH (release of acid), potential emulsion breaking (change in oil phase polarity), and skin irritation.

  • Mitigation: Formulations must be buffered to slightly acidic pH (pH 5.0–6.0) to maintain the ester equilibrium.

Pre-Formulation: The "Required HLB" Strategy

Before emulsification, the surfactant system must be matched to the oil phase. While Methyl Salicylate has a Required HLB (rHLB) of ~14, the long lauryl chain of LS lowers its polarity, shifting the rHLB value.

Estimated rHLB for Lauryl Salicylate: 10.0 – 12.0

Experimental Determination (The HLB Scan)

Do not guess. Perform this scan to validate the rHLB for your specific oil phase mixture.

  • Prepare Surfactant Blends: Create blends of Span 80 (HLB 4.3) and Tween 80 (HLB 15.0) to cover HLB values 9, 10, 11, 12, and 13.

  • Test Emulsions: Mix 20% LS (oil phase) with 4% Surfactant Blend and 76% Water.

  • Observation: Agitate and let stand for 24 hours. The blend yielding the minimal creaming/separation represents the rHLB.

Protocol A: High-Shear Homogenization (Standard O/W Emulsion)

Target: Stable macroemulsion (Droplet size 1–5 µm) for creams and lotions.

Materials
PhaseComponentFunction% w/w
A (Oil) Lauryl SalicylateActive Lipid10.0 – 20.0%
Caprylic/Capric TriglycerideCarrier Oil (improves spreadability)5.0%
Cetearyl AlcoholThickener / Co-emulsifier3.0%
Surfactant Blend Matched to rHLB (e.g., PEG-100 Stearate & Glyceryl Stearate)4.0 – 5.0%
B (Water) Deionized WaterSolventq.s. to 100%
GlycerinHumectant3.0%
Xanthan GumRheology Modifier (Stabilizer)0.2%
Citrate Buffer (pH 5.[2]5)pH Stabilizer1.0%
Methodology
  • Phase Preparation:

    • Heat Phase A to 70°C. Ensure Cetearyl Alcohol is fully melted and LS is homogeneously mixed.

    • Heat Phase B to 75°C (slightly higher to prevent premature solidification of waxes upon contact). Disperse Xanthan Gum thoroughly.

  • Emulsification:

    • Slowly add Phase A to Phase B under moderate agitation (overhead stirrer, 500 RPM).

    • Critical Step: Once phases are combined, apply High-Shear Homogenization (e.g., Ultra-Turrax) at 10,000–12,000 RPM for 3–5 minutes.

  • Cooling & Buffering:

    • Switch to low-speed paddle stirring. Cool to 40°C.

    • Check pH.[3][4][5] Adjust to 5.0–6.0 if necessary using Citric Acid or Sodium Citrate.

  • Finishing:

    • Add preservatives and heat-sensitive additives at <40°C.

    • Continue stirring until room temperature.

Protocol B: Phase Inversion Temperature (PIT) Nanoemulsion

Target: Translucent nanoemulsion (Droplet size < 200 nm) for serums or sprays. This low-energy method utilizes the temperature sensitivity of ethoxylated surfactants.

Materials
  • Surfactant: Ethoxylated fatty alcohol (e.g., Ceteareth-20 or Laureth-4).

  • Oil Phase: Lauryl Salicylate (10%) + Isopropyl Myristate (5%).

  • Water Phase: Deionized Water + NaCl (0.1% to sharpen phase inversion).

Methodology
  • Mixing: Combine Oil Phase, Surfactant, and a small portion of Water (20% of total) in a beaker.

  • Heating: Heat the mixture while monitoring conductivity or visual turbidity.

  • Inversion Point: As temperature rises, the ethoxylated surfactant becomes lipophilic. The system will switch from O/W to W/O (often becoming clear or bluish at the HLB temperature).

  • Quench Cooling: Once the Phase Inversion Temperature (PIT) is crossed (typically 70–85°C for these surfactants), stop heating.

  • Dilution: Rapidly add the remaining cold water (4°C) to the hot mixture. This "thermal shock" instantly reverts the system to O/W, trapping the oil in kinetically stable nanodroplets.

Visualization: Stability & Degradation Pathways

The following diagram illustrates the critical pathways governing the stability of Lauryl Salicylate emulsions.

LS_Stability LS Lauryl Salicylate (Oil Phase) Emulsion O/W Emulsion (Intact Droplets) LS->Emulsion Emulsification (Surfactant + Shear) Hydrolysis Hydrolysis Reaction (Ester Cleavage) Emulsion->Hydrolysis High pH (>7) High Temp SA Salicylic Acid (Crystal Formation) Hydrolysis->SA Release Dodecanol Dodecanol (Co-Surfactant Effect) Hydrolysis->Dodecanol Release SA->Hydrolysis Autocatalysis (Acidic pH < 4) Instability Phase Separation (Creaming/Breaking) SA->Instability pH Drop & Crystallization Dodecanol->Instability Alters Interface Rigidity

Caption: Pathway of Lauryl Salicylate degradation. Hydrolysis yields Salicylic Acid (lowering pH) and Dodecanol, both destabilizing the emulsion interface.

Characterization & Troubleshooting

Quality Control Metrics
ParameterMethodAcceptance Criteria
Droplet Size Dynamic Light Scattering (DLS)PDI < 0.2; Mean < 5µm (Macro) or <200nm (Nano)
Zeta Potential Electrophoretic Mobility>
Drug Content HPLC (C18 Column, UV 300nm)95–105% of label claim
pH Stability PotentiometricDrift < 0.5 units over 3 months (40°C)
Troubleshooting Matrix
IssueProbable CauseCorrective Action
pH Drift (Downward) Ester HydrolysisStrengthen buffer system (increase Citrate conc.); Ensure pH is not > 6.5 initially.
Crystallization Hydrolysis releasing free SACheck pH; add a solubilizer for free SA (e.g., Propylene Glycol) as a safety net.
Phase Separation Incorrect HLBPerform HLB scan; Increase surfactant concentration; Add polymeric stabilizer (Carbomer).
Thinning Interaction with thickenersSalicylates can disrupt some acrylate polymers. Use Xanthan Gum or Hydroxyethyl Cellulose instead.

References

  • Safety Assessment of Salicylates. (2019). Cosmetic Ingredient Review. Retrieved from [Link]

    • Context: Validates the safety profile and metabolic pathway of salicylate esters including dodecyl salicyl
  • Formulation and Stability of Salicylate Emulsions. (2017). ResearchGate (Journal of Pharmaceutical Investigation). Retrieved from [Link]

    • Context: Provides comparative data on methyl salicylate microemulsions, serving as a baseline for lipophilic ester behavior.
  • Context: Authoritative source for HLB calculation methodologies cited in the pre-formul
  • Topical penetration of commercial salicylate esters. (2004). British Journal of Clinical Pharmacology. Retrieved from [Link]

    • Context: Establishes the hydrolysis mechanism and skin penetration kinetics of salicyl

Sources

Troubleshooting & Optimization

Technical Support Center: Dodecyl 2-Hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield and Purity in Long-Chain Salicylate Synthesis Document ID: TS-DODSAL-001 Status: Active Audience: Chemical Process Engineers, R&D Chemists

Executive Summary: The "Yield Trap"

Synthesizing Dodecyl 2-hydroxybenzoate (Dodecyl Salicylate) presents a classic conflict between thermodynamics and kinetics . Unlike simple methyl salicylate synthesis, the dodecyl chain introduces significant steric hindrance and hydrophobicity.

  • The Problem: The reaction is an equilibrium-limited Fischer esterification. The byproduct (water) must be removed to drive conversion.[1][2][3] However, the high boiling point of 1-Dodecanol (259°C) makes it difficult to remove unreacted starting material, and the product itself acts as a surfactant, complicating aqueous workups.

  • The Solution: This guide moves beyond standard textbook protocols, focusing on azeotropic water removal , catalyst selection to prevent charring, and emulsion-free purification .

Module 1: Standard Optimized Protocol

Use this baseline protocol before attempting to troubleshoot specific deviations.

Reagents & Stoichiometry
ComponentRoleEqNotes
Salicylic Acid Limiting Reagent1.0Solid.[4][5][6] Sublimes at high temp.
1-Dodecanol Reagent1.1Slight excess drives kinetics.[7]
p-Toluenesulfonic Acid (pTSA) Catalyst0.05Preferred over H₂SO₄ (less charring).
Toluene Solvent/Entrainer5-7 volForms low-boiling azeotrope with water.[7]
Step-by-Step Methodology
  • Setup: Equip a 3-neck Round Bottom Flask (RBF) with a heavy magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

  • Charging: Add Salicylic acid, 1-Dodecanol, and Toluene. Stir until mostly dissolved.

  • Catalyst Addition: Add pTSA monohydrate.

  • Reaction (The Critical Step): Heat to vigorous reflux (~115°C internal).

    • Checkpoint: You MUST see water separating in the Dean-Stark trap. If the trap is dry, the reaction is not proceeding.

    • Duration: Reflux for 6–12 hours until water collection ceases.[7]

  • Workup (Emulsion Control):

    • Cool to room temperature.[5][7]

    • Wash organic layer with 5% NaHCO₃ (aq) to remove unreacted acid and catalyst. Gentle swirling is preferred over vigorous shaking to prevent emulsions.

    • Wash with Brine (saturated NaCl).

    • Dry over MgSO₄ and filter.[7]

  • Purification: Remove Toluene via rotary evaporation.[7] Purify the oily residue via high-vacuum distillation (<1 mmHg) to remove excess dodecanol.

Module 2: Troubleshooting & FAQs

Category A: Reaction Kinetics & Equilibrium

Q: My yield is stuck at 60-70%. I am refluxing, but the reaction seems to stop. Why? A: You have likely hit the equilibrium wall . In Fischer esterification, the reaction


 is typically near 1. To get >90% yield, you must physically remove water.[7]
  • Diagnostic: Check your Dean-Stark trap.[4][7] Is it collecting water?

  • Fix:

    • Ensure the solvent is Toluene or Xylene (forms azeotrope with water). Ethanol/Methanol will NOT work for this method.[7]

    • Insulate the vertical arm of the Dean-Stark trap with foil or glass wool. If the vapor condenses before reaching the condenser, water falls back into the flask, resetting the equilibrium.

Q: Can I use Sulfuric Acid (H₂SO₄) instead of pTSA? A: Yes, but it is not recommended for long-chain salicylates. Sulfuric acid is a strong oxidant. With the high temperatures required for toluene reflux (110°C+), H₂SO₄ often oxidizes the dodecanol or the aromatic ring, leading to a black, tarry product ("charring").

  • Recommendation: Switch to pTSA (p-Toluenesulfonic acid) or a solid acid catalyst like Amberlyst-15 (beads). Amberlyst allows for simple filtration removal, simplifying the workup.

Category B: Purification & Isolation[8][9][10]

Q: During the bicarbonate wash, the entire mixture turned into a thick white mayonnaise (emulsion). How do I fix this? A: You have created a surfactant system. The product (Dodecyl Salicylate) has a non-polar tail (C12) and a polar head (Salicylate), acting like a soap. Vigorous shaking with water creates stable emulsions.[7]

  • The Fix:

    • Salting Out: Add solid NaCl directly to the emulsion and swirl gently. The increased ionic strength often breaks the emulsion.

    • Time & Heat: Allow it to sit for 12 hours, or gently warm the separatory funnel with a heat gun (carefully!).

    • Prevention: Do not shake vigorously. Use a magnetic stirrer inside the separatory funnel or invert gently 20 times.

Q: My product smells strongly of alcohol even after rotary evaporation. How do I remove the Dodecanol? A: 1-Dodecanol boils at 259°C. A standard rotovap cannot remove it.

  • The Fix: You must use High Vacuum Distillation (Kugelrohr or Short Path).

    • Target: 0.1 – 1.0 mmHg vacuum.[7]

    • Temperature: Dodecanol will distill off first (lower BP than product).

    • Alternative: If distillation is unavailable, use Column Chromatography (Silica gel, Hexane:Ethyl Acetate 95:5).[7] The non-polar dodecanol moves differently than the ester.

Module 3: Advanced Visualization

Workflow Logic: The "Water Loop"

This diagram illustrates the critical dependency of yield on the physical removal of water.

ReactionWorkflow Reactants Salicylic Acid + Dodecanol Reactor Reactor (Toluene Reflux) Reactants->Reactor Catalyst Catalyst (pTSA or Amberlyst) Catalyst->Reactor DeanStark Dean-Stark Trap (Water Removal) Reactor->DeanStark Azeotrope Vapor Crude Crude Mixture Reactor->Crude Conversion >95% DeanStark->Reactor Dry Toluene Return Equilibrium Equilibrium Shift DeanStark->Equilibrium Water Removed Equilibrium->Reactor Drives Forward Purification Purification (Vac Distillation) Crude->Purification Product Pure Dodecyl Salicylate Purification->Product

Caption: The "Water Loop" demonstrates that reaction progress is physically coupled to the efficiency of the Dean-Stark trap.

Module 4: Comparative Data

Catalyst Performance Matrix

Based on internal optimization studies for long-chain esterification.

Catalyst SystemYield (6h Reflux)Purity (Crude)Workup DifficultyRecommendation
H₂SO₄ (Sulfuric Acid) 85%Low (Dark color)High (Emulsions/Char)❌ Avoid
pTSA (Homogeneous) 92%High (Pale yellow)Medium (Wash req.)✅ Standard
Amberlyst-15 (Solid) 90%Very High (Clear)Low (Filtration only)Best for Purity
Ti(OiPr)₄ (Titanium) 95%HighHigh (Hydrolysis risk)Advanced Users Only

References

  • Vogel, A. I. (1989).[7] Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.[7] (Standard reference for Fischer Esterification and Dean-Stark apparatus usage).

  • Lilja, J. et al. (2002).[7] "Esterification of propanoic acid with ethanol, 1-propanol and 1-butanol over a heterogeneous fiber catalyst." Chemical Engineering Journal.[7] (Demonstrates the kinetic advantages of solid acid catalysts in esterification).

  • Otera, J. (2003).[7] Esterification: Methods, Reactions, and Applications. Wiley-VCH.[7] (Comprehensive guide on catalyst selection, specifically pTSA vs. Sulfuric Acid).

  • Chakrabarti, A. & Sharma, M.M. (1993).[7] "Cation exchange resins as catalyst for esterification of salicylic acid with methanol." Reactive Polymers. (Grounding for using Amberlyst-type resins for salicylate synthesis).

Sources

Module 1: The "Sticky" Impurity (Unreacted Starting Materials)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Lipophilic Ester Purification.

Topic: Dodecyl 2-hydroxybenzoate (Dodecyl Salicylate) Purification CAS: 1160-35-6 Molecular Weight: 306.4 g/mol [1]

This guide addresses the specific challenges of purifying long-chain salicylate esters. Unlike short-chain analogs (e.g., Methyl Salicylate), the dodecyl chain introduces significant lipophilicity, creating surfactant-like behaviors that complicate standard aqueous workups.

User Issue: "I have significant unreacted Dodecanol and Salicylic Acid left. My product is an oil, and I cannot get it to crystallize."

Technical Insight: Dodecyl salicylate acts as a "hydrotrope," solubilizing its own impurities.[2] The main challenge is the polarity gap.[2] Salicylic acid is polar; Dodecanol is non-polar.[2] The ester sits in the middle.[2]

  • Salicylic Acid (pKa ~2.97): Easily removed by base, but risks emulsion.[2]

  • Dodecanol (BP ~259°C): High boiling point makes rotary evaporation ineffective.[2]

Troubleshooting Protocol: The "Split-Phase" Strategy

Do not attempt to remove both impurities simultaneously.[2] Use this sequential approach:

Step 1: Selective Acid Removal (The Bicarbonate Rule) Use Sodium Bicarbonate (


), not Sodium Hydroxide (

).[2]
  • Mechanism:[2][3][4][5]

    
     (pH ~8.[2]3) is strong enough to deprotonate the carboxylic acid of unreacted Salicylic Acid (making it water-soluble) but too weak  to deprotonate the phenolic hydroxyl of your ester (pKa ~10). This prevents the ester from becoming a water-soluble phenolate salt and reduces hydrolysis risk.[2]
    

Step 2: Alcohol Removal (Vacuum Stripping) Dodecanol cannot be washed out.[2] It must be distilled.[2]

  • Requirement: High Vacuum (<1 mbar).[2]

  • Azeotrope Trick: If you lack high vacuum, add a small amount of water or ethylene glycol to form a hetero-azeotrope with dodecanol, though this is messy.[2] High vacuum is preferred.[2]

Data Table: Impurity Physicochemical Profile

ComponentBoiling Point (Atm)pKa (Acid)Removal Strategy
Salicylic Acid 211°C (Sublimes)~2.97 (-COOH)Aqueous Wash (5%

)
Dodecanol ~259°C~16 (-OH)High Vac Distillation / Column
Dodecyl Salicylate >300°C (Est.)~10 (Phenol)Target Product

Module 2: The "Emulsion Nightmare" (Aqueous Workup)

User Issue: "I added the bicarbonate wash, and the separatory funnel turned into a thick, white mayonnaise. It won't separate."

Technical Insight: You have inadvertently created a surfactant system.[2] The dodecyl chain (lipophilic tail) and the ionized salicylate head (polar) mimic the structure of anionic detergents. Vigorous shaking creates stable micelles.[2]

Troubleshooting Protocol: Breaking the Emulsion
  • The "Salting Out" Effect:

    • Add saturated Sodium Chloride (Brine) solution immediately.[2] The high ionic strength disrupts the electric double layer stabilizing the micelles.

  • The Solvent Swap:

    • If you are using Dichloromethane (DCM), the densities are too close to the emulsion layer.[2] Switch to Ethyl Acetate or Diethyl Ether (lower density than water) to force a clearer interface.[2]

  • Filtration (The Physical Break):

    • Pass the emulsion through a pad of Celite® (diatomaceous earth).[2] The microporous structure physically shears the micelles, coalescing the droplets.

Emulsion_Protocol Start Emulsion Formed Check_Solvent Check Solvent Density Start->Check_Solvent DCM Solvent is DCM (Density ~1.32) Check_Solvent->DCM Ether Solvent is EtAc/Ether (Density < 0.9) Check_Solvent->Ether Add_Brine Add Saturated Brine (Increase Ionic Strength) DCM->Add_Brine Ether->Add_Brine Filter Filter through Celite Add_Brine->Filter If still stable Success Proceed to Drying (MgSO4) Filter->Success Phases Separate

Figure 1: Decision logic for breaking surfactant-stabilized emulsions in salicylate purification.

Module 3: The "Pink/Brown" Discoloration (Oxidation)

User Issue: "My purified oil is turning pink/violet upon standing. Is it decomposing?"

Technical Insight: This is rarely decomposition of the ester bond.[2] It is a phenolic oxidation or metal chelation issue.[2]

  • Iron Chelation: Salicylates are powerful ligands.[2] Even trace iron (ppb levels) from steel spatulas or needles will form a deeply colored violet complex with the phenolic hydroxyl.[2]

  • Quinone Formation: In the presence of light and air, the phenol ring can oxidize to form quinone-like color bodies (pink/brown).[2]

Troubleshooting Protocol: Color Remediation
  • Prevention:

    • Use glass-lined or plastic equipment where possible.[2]

    • Add EDTA (0.1%) to your aqueous wash steps to sequester trace metal ions.[2]

  • Remediation (Adsorption):

    • If the product is already colored, dissolve in hexane/heptane and stir with Activated Charcoal or Fuller's Earth (10% w/w) for 30 minutes, then filter. This preferentially adsorbs the planar, polar color bodies.[2]

Module 4: Final Purification (Distillation vs. Chromatography)

User Issue: "I cannot distill the product without it turning black (tarring)."

Technical Insight: Dodecyl salicylate has a very high boiling point.[2] Heating it above 200°C for extended periods promotes transesterification, oligomerization, and oxidation.[2]

Recommended Workflow

Method A: High Vacuum Wiped Film (Scalable) [2]

  • Pressure: Must be < 0.5 mbar (Torr).

  • Temperature: Keep mantle/oil bath < 180°C.

  • Path: Short path distillation is essential to minimize residence time.[2]

Method B: Flash Chromatography (Lab Scale) If you cannot achieve <1 mbar vacuum, do not distill.[2] Use silica gel.[2][6]

  • Stationary Phase: Silica Gel (60 Å).[2]

  • Mobile Phase: Hexane:Ethyl Acetate (95:5).[2]

    • Note: The lipophilic dodecyl chain makes the molecule move fast.[2] Dodecanol will elute later (more polar).[2] Salicylic acid (if any remains) will stick to the origin.[2]

Purification_Flow Crude Crude Reaction Mix Wash Wash: NaHCO3 + Brine Crude->Wash Dry Dry: MgSO4 + Rotovap Wash->Dry Decision Scale? Dry->Decision Small < 10g (Lab) Decision->Small Large > 100g (Pilot) Decision->Large Column Flash Column Hex:EtAc (95:5) Small->Column VacDist High Vac Distillation (<0.5 mbar) Large->VacDist

Figure 2: Purification workflow based on operational scale.

References

  • PubChem. Dodecyl 2-hydroxybenzoate (Compound Summary). National Library of Medicine.[1][2][7] [Link][1][2]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[2] (Standard reference for esterification workups and bicarbonate washing protocols).

  • Google Patents. Process for the purification of salicylic acid esters.[2] (General methodology for high-boiling ester purification).

  • Stabilization Technologies. Transformation of Hindered Phenolic Antioxidants.[2][3] (Mechanisms of phenolic discoloration).[2][3][8] [Link]

Sources

Technical Support Center: Dodecyl 2-Hydroxybenzoate Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: D12-SOL-001 Topic: Overcoming Low Water Solubility of Dodecyl 2-hydroxybenzoate Status: Open Assigned Specialist: Senior Application Scientist[1]

Diagnostic Assessment: The "Why" Behind the Insolubility

Before attempting formulation, you must understand the physicochemical barriers. Dodecyl 2-hydroxybenzoate (Dodecyl Salicylate) presents a classic "brick dust" or "grease ball" profile depending on its physical state.[1]

Physicochemical Profile
PropertyValueImplication
Molecular Weight 306.44 g/mol Moderate size, but high lipophilicity density.[1]
LogP (Octanol/Water) ~7.5 Critical Barrier. This molecule is hyper-lipophilic.[1] It will not dissolve in water via simple stirring or heating.[1]
Water Solubility < 0.01 mg/mLPractically insoluble.[1]
Hydrolytic Stability Poor at pH > 7Critical Risk. As an ester, it is prone to hydrolysis, reverting to Salicylic Acid (irritant) and Dodecanol.
Physical State Liquid/Low-melting solidActs as an oil phase; requires emulsification or solubilization rather than dissolution.[1]
The Solubility Decision Matrix

Use this logic flow to select the correct protocol for your specific application.

SolubilityLogic Start Target Concentration? Low < 0.1% (Analytical/Screening) Start->Low High > 1.0% (Therapeutic/Cosmetic) Start->High Cosolvent Protocol A: Co-solvency (Ethanol/PG/PEG) Low->Cosolvent Emulsion Protocol B: Nanoemulsion (O/W System) High->Emulsion Hydrolysis Check pH Stability (Keep pH 4.5 - 5.5) Cosolvent->Hydrolysis Emulsion->Hydrolysis

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on target concentration.

Technical Protocols

Protocol A: Co-solvency (For Analytical Standards or Low-Dose Screening)

Best for: In vitro assays, HPLC standards, or very low concentration topical toners.

The Mechanism: Water is a highly polar solvent (dielectric constant ε ≈ 80). Dodecyl 2-hydroxybenzoate is non-polar (ε ≈ 2-4).[1] By adding a semi-polar solvent (Ethanol or PEG), you lower the dielectric constant of the bulk solvent, creating an environment where the drug can thermodynamically exist.

Step-by-Step Workflow:

  • Primary Solubilization: Dissolve Dodecyl 2-hydroxybenzoate in 100% Ethanol (absolute) or Isopropyl Alcohol .[1]

    • Target: 10 mg/mL stock solution.[1]

  • Secondary Dilution (The "Crash" Point):

    • Prepare a mixture of Propylene Glycol (PG) and PEG 400 (Ratio 1:1).

    • Add the ethanolic stock to this PG/PEG mixture.[1]

  • Aqueous Titration:

    • Slowly add Water dropwise with vigorous vortexing.[1]

    • Stop point: If turbidity appears, back-titrate with Ethanol.[1]

Recommended Ratio for Stability:

  • Ethanol: 20%

  • Propylene Glycol: 30%

  • PEG 400: 20%[2]

  • Water: 30%[3]

Protocol B: Oil-in-Water (O/W) Nanoemulsion (For Formulation)

Best for: Topical creams, serums, and drug delivery systems requiring high loading (>1%).

The Mechanism: Since the LogP is ~7.5, the molecule is an oil. Instead of forcing it into water, we hide it inside oil droplets stabilized by surfactants.[1] High-shear energy reduces droplet size to <200nm, preventing phase separation (Ostwald Ripening).[1]

Formulation Table:

PhaseComponentFunction% w/w
Oil (Internal) Dodecyl 2-hydroxybenzoateActive Ingredient5.0%
Oil (Carrier) Caprylic/Capric Triglyceride (MCT)Solubilizer/Carrier10.0%
Surfactant Polysorbate 80 (Tween 80)Hydrophilic Surfactant (High HLB)3.0%
Co-Surfactant Sorbitan Oleate (Span 80)Lipophilic Surfactant (Low HLB)1.0%
Aqueous Citrate Buffer (pH 5.[1][4]0)Continuous Phase + pH Stabilizerq.s. 100%

Workflow Diagram:

EmulsionProcess OilPhase Oil Phase (Drug + MCT + Span 80) Heat to 40°C Mix Pre-Emulsion (High Speed Stirring) OilPhase->Mix WaterPhase Water Phase (Buffer + Tween 80) Heat to 40°C WaterPhase->Mix Shear High Shear Homogenization (Ultra-Turrax / Microfluidizer) 15,000 RPM / 5 mins Mix->Shear Cool Cool Down (Paddle Stirring) Shear->Cool Final Stable Nanoemulsion Cool->Final

Figure 2: High-energy emulsification workflow for lipophilic esters.

Critical Technical Note: You must use a buffer (Citrate or Phosphate, pH 4.5-5.[1]5) instead of pure water. Pure water often has a variable pH (5.5-7.[1]0) and lacks buffering capacity.[1] If the pH drifts above 7.0, the ester bond will hydrolyze.

Troubleshooting Guide (FAQ)

Q1: My solution turned cloudy immediately after adding water. Why?

  • Diagnosis: You exceeded the dielectric limit. The "Solvent Power" of your mixture dropped below what is required to hold the LogP 7.5 molecule.

  • Fix: Increase the concentration of Propylene Glycol or PEG 400. These act as "bridges" between the highly lipophilic drug and the water. Alternatively, switch to Protocol B (Emulsion) .[1]

Q2: The emulsion separated into two layers after 24 hours (Creaming).

  • Diagnosis: Droplet size was too large, or the surfactant HLB (Hydrophilic-Lipophilic Balance) was incorrect.

  • Fix:

    • Energy: Increase homogenization speed or duration. You need to reach the sub-micron range.[1]

    • Viscosity: Add a rheology modifier like Xanthan Gum (0.2%) to the water phase to thicken it and physically prevent droplet movement.[1]

Q3: I detect a smell of "wintergreen" or alcohol in the stability sample.

  • Diagnosis: Hydrolysis is occurring. The ester bond is breaking, releasing Dodecanol and Salicylic Acid. (Note: Methyl salicylate smells like wintergreen; Dodecyl salicylate is fainter, but the chemical degradation is the same).

  • Fix: Check the pH. If it is > 6.0, the hydrolysis is base-catalyzed.[1] Adjust your buffer to maintain pH 4.5 - 5.0 .

Q4: Can I use Cyclodextrins (HP-β-CD)?

  • Analysis: Likely ineffective. The dodecyl chain (C12) is sterically bulky and very hydrophobic.[1] It may not fit fully inside the beta-cyclodextrin cavity, or the binding constant will be too low to prevent precipitation.

  • Recommendation: Stick to Lipid-based formulations (Emulsions, Liposomes) for C12 chains.[1]

References

  • PubChem. (2025).[1][4] Dodecyl 2-hydroxybenzoate (Compound Summary). National Library of Medicine.[1][4] [Link][4]

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Standard reference for LogP and solubility relationships).

  • Rosen, M. J., & Kunjappu, J. T. (2012).[1] Surfactants and Interfacial Phenomena. John Wiley & Sons.[1][4] (Authoritative text on HLB and emulsion stabilization).

  • L'Oréal. (2017).[1] Use of lipophilic salicylic acid derivatives. European Patent EP3212157A1.[1] (Industrial application of lipophilic salicylates in cosmetic emulsions).

  • Mabrouk, M., et al. (2021).[1] Mechanism of action of a lipophilic derivative of salicylic acid on normal skin. Journal of Cosmetic Dermatology. (Discusses formulation vehicles for LSA).

Sources

Preventing hydrolysis of Dodecyl 2-hydroxybenzoate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dodecyl 2-hydroxybenzoate (Dodecyl Salicylate) Ticket ID: #DS-STAB-001 Status: Open Subject: Stabilization, Prevention of Hydrolysis, and Analytical Troubleshooting

Introduction: The Stability Paradox

You are likely encountering a common paradox with Dodecyl 2-hydroxybenzoate (Dodecyl Salicylate) . While the 12-carbon alkyl chain provides significant lipophilicity (LogP ~7-8), suggesting resistance to water, the molecule remains chemically fragile due to the anchimeric assistance of the phenolic hydroxyl group.

This guide moves beyond basic storage advice. It addresses the specific mechanistic failures occurring in your aqueous buffers, biological media, and HPLC vials.

Module 1: The Chemistry of Instability (Root Cause Analysis)

Q: Why does my compound degrade even in "neutral" buffers?

A: You are likely witnessing General Base Catalysis , potentially exacerbated by your buffer choice.

While Dodecyl Salicylate is an ester, it is not a standard aliphatic ester. The ortho-hydroxyl group (phenolic) forms an intramolecular hydrogen bond with the carbonyl oxygen.

  • Activation: This H-bond pulls electron density away from the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack (by water or hydroxide).

  • Buffer Catalysis: Common buffers like Phosphate and Carbonate act as nucleophiles or general bases, accelerating hydrolysis faster than water alone.

  • The "Interface" Trap: Because Dodecyl Salicylate is highly lipophilic, it aggregates or forms micelles in aqueous media. Hydrolysis occurs rapidly at the oil-water interface where the ester bond is exposed to the bulk aqueous phase.

Mechanism of Failure (Visualization)

HydrolysisMechanism Ester Dodecyl Salicylate (Lipophilic Core) Transition Tetrahedral Intermediate Ester->Transition Nucleophilic Attack Products Salicylic Acid + Dodecanol Transition->Products Collapse Base OH- / pH > 7.0 Base->Transition Accelerates Buffer Phosphate/Carbonate Buffer->Transition Catalyzes Neighbor Intramolecular H-Bond (Ortho-OH Effect) Neighbor->Ester Activates Carbonyl

Figure 1: The mechanistic pathway of Dodecyl Salicylate hydrolysis, highlighting the activating role of the ortho-hydroxyl group and external catalysts.

Module 2: Formulation & Solvent Strategy

Q: How do I prepare a stable stock solution?

A: Avoid primary alcohols (Methanol/Ethanol) for long-term storage. Using methanol can lead to transesterification , converting your Dodecyl Salicylate into Methyl Salicylate and Dodecanol, especially if any trace acid/base is present.

Recommended Solvent Protocol:

Solvent ClassRecommendationTechnical Rationale
Primary Alcohols (MeOH, EtOH)AVOID High risk of transesterification.
Aprotic Polar (DMSO, DMF)PREFERRED No nucleophilic hydroxyls. Excellent solubility.
Nitriles (Acetonitrile)GOOD Stable, compatible with HPLC, but volatile.
Hydrocarbons (Hexane, Heptane)EXCELLENT Zero hydrolysis risk (anhydrous). Good for storage, bad for bio-assays.
Q: I need to use it in an aqueous bio-assay. How do I prevent precipitation and hydrolysis?

A: You cannot dissolve it; you must emulsify or encapsulate it.

  • The Fix: Use a non-ionic surfactant (e.g., Tween 80) to form micelles.

  • The Risk: The ester bond will reside at the micelle surface (interface).

  • The Solution: Maintain pH at 5.0 – 6.0 (the stability window for salicylates). Avoid pH > 7.5 at all costs.

Module 3: Biological Matrix Handling (The "Bio" Factor)

Q: My compound disappears in plasma/skin homogenate within minutes. Is it chemical instability?

A: No, it is likely Enzymatic Hydrolysis . Mammalian tissues (especially skin and liver) are rich in Carboxylesterases (CES1/CES2) which evolved specifically to cleave lipophilic esters like Dodecyl Salicylate.

Troubleshooting Biological Assays
SymptomDiagnosisCorrective Action
Rapid loss in Plasma Butyrylcholinesterase / Carboxylesterase activity.Add BNPP (100 µM) or PMSF (1 mM) to the matrix before spiking the drug.
Loss in Skin Homogenate Skin esterases (high activity in epidermis).Keep all samples on ice (4°C) . Enzymes are temperature sensitive.
Post-Sampling Degradation Hydrolysis continues in the collection tube.Immediate Acid Quench: Add 1% Formic Acid or cold Acetonitrile immediately upon sampling.

Module 4: Analytical Validation (HPLC/LC-MS)

Q: I see a "ghost peak" in my chromatogram. Is it an impurity?

A: It is likely Salicylic Acid (the hydrolysis product) or Dodecanol .

  • Salicylic Acid: Elutes early (polar). Strong UV absorbance at 300 nm.

  • Dodecyl Salicylate: Elutes late (very non-polar).

  • Dodecanol: Elutes late. UV Silent (cannot be seen clearly at 254/300 nm). You need Refractive Index (RI) or Mass Spec (MS) to see the alcohol fragment.

Validated Processing Workflow

Objective: Extract Dodecyl Salicylate from biological media without inducing artificial hydrolysis during the workup.

SamplePrep Step1 Sample Collection (Plasma/Media) Step2 CRITICAL: Enzyme Inhibition Add BNPP or PMSF immediately Step1->Step2 Step3 Protein Precipitation / Quench Add Ice-Cold Acetonitrile (1:3 ratio) Step2->Step3 Step4 Centrifugation 10,000 x g, 4°C, 10 min Step3->Step4 Step5 Supernatant Transfer To Silanized Glass Vials Step4->Step5 Step6 HPLC Analysis Keep autosampler at 4°C Step5->Step6

Figure 2: Optimized sample processing workflow to minimize artifactual hydrolysis.

Standard HPLC Conditions
  • Column: C18 or C8 (Must be capable of retaining highly lipophilic compounds).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acid stabilizes the ester).

  • Mobile Phase B: Acetonitrile (preferred over Methanol).

  • Gradient: Start high %B (e.g., 50%) and ramp to 100% B. Dodecyl salicylate is extremely hydrophobic and will stick to the column if the organic phase is too low.

References

  • Mechanism of Salicylate Hydrolysis

    • Title: Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids.
    • Source: NIH / PubMed.
    • Significance: Establishes the role of the ortho-hydroxyl group in catalyzing hydrolysis via intramolecular hydrogen bonding.[1]

    • URL:[Link]

  • Enzymatic Hydrolysis in Skin/Liver

    • Title: Hydrolytic metabolism of phenyl and benzyl salicylates... by microsomes of rat and human tissues.[2]

    • Source: PubMed.
    • Significance: Confirms rapid hydrolysis of salicylate esters by carboxylesterases and inhibition by BNPP.[2]

    • URL:[Link]

  • Long-Chain Ester Kinetics

    • Title: Kinetic and Biocatalytic Evaluation of Dodecyl Nicotin
    • Source: PubMed.
    • Significance: Provides comparative kinetic data for C12 (dodecyl) esters, highlighting the difference between chemical stability (slow)
    • URL:[Link]

  • Analytical Methods (HPLC)

    • Title: HPLC Analysis of Salicylic Derivatives
    • Source: Farmacia Journal.[3]

    • Significance: Validates separation techniques for salicylic acid and its esters using acidic mobile phases.
    • URL:[Link]

Sources

Optimizing reaction conditions for salicylic acid esterification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions & Troubleshooting

Introduction

Welcome to the technical support hub for Salicylic Acid (SA) Esterification . This guide addresses the Fischer esterification of salicylic acid to produce alkyl salicylates (e.g., Methyl Salicylate).[1][2]

Note on Scope: This guide focuses on Fischer Esterification (modifying the carboxylic acid group).[1][3][4][5][6] If you are attempting to acetylate the phenolic hydroxyl group to produce Aspirin (Acetylsalicylic Acid), please refer to our Anhydride Acylation Protocols.

Unlike simple carboxylic acids, salicylic acid presents unique challenges due to its bifunctional nature (ortho-phenolic group) and steric/electronic effects (intramolecular hydrogen bonding). This guide synthesizes kinetic data with practical troubleshooting to maximize yield and purity.

Module 1: Reaction Kinetics & Equilibrium Management

The Core Challenge: The "Water Wall"

Fischer esterification is an equilibrium-limited process (


). The reaction produces water as a byproduct, which eventually halts the forward reaction via hydrolysis.

Key Optimization Strategy: To drive the reaction to completion (


 yield), you must disrupt the equilibrium.
  • Reagent Excess: Use the alcohol (e.g., Methanol) as the solvent (10:1 to 20:1 molar ratio).

  • Water Removal:

    • For High-Boiling Alcohols (e.g., Octanol): Use a Dean-Stark trap with azeotropic solvents (Toluene).

    • For Low-Boiling Alcohols (e.g., Methanol): Dean-Stark is ineffective. Use 3Å Molecular Sieves in the reflux line or a Soxhlet extractor containing a drying agent (calcium hydride or sieves).

Visualizing the Mechanism & Failure Points

The following diagram illustrates the mechanism and where specific troubleshooting issues arise.

FischerMechanism SA Salicylic Acid (Substrate) Inter1 Protonated Intermediate SA->Inter1 Activation Phenolic Oxidation Phenolic Oxidation SA->Phenolic Oxidation If Oxidizing Acid Used H_Cat H+ Catalyst (H2SO4 / PTSA) H_Cat->Inter1 TS Tetrahedral Intermediate Inter1->TS + Alcohol (Nu Attack) Water H2O (Byproduct) TS->Water Ester Alkyl Salicylate (Product) TS->Ester - H2O (Elimination) Water->TS Hydrolysis (Reverse Reaction)

Figure 1: Mechanistic pathway showing the critical reversibility caused by water accumulation (Red Arrow).

Module 2: Catalyst Selection Guide

Choosing the right catalyst is critical for preventing side reactions (tarring) and ensuring easy work-up.

CatalystTypeProConBest For
Sulfuric Acid (H₂SO₄) Mineral AcidHigh activity, cheap.Causes charring/tarring (oxidation); dangerous work-up.Small scale, robust substrates.
p-Toluenesulfonic Acid (PTSA) Organic AcidSoluble in organic solvents; less oxidizing than H₂SO₄.Harder to remove than solid acids.Standard lab scale synthesis.
Sulfated Zirconia Solid AcidGreen Chemistry: Reusable, filterable, no neutralization needed.Higher cost; requires activation.Industrial/Large scale.
Amberlyst-15 Ion Exchange ResinEasy work-up (filtration); high purity.Thermal limit (~120°C); slower kinetics.High-purity pharmaceutical grade.

Module 3: Troubleshooting & FAQs

Q1: Why is my reaction mixture turning purple or violet?

Diagnosis: Iron (Fe³⁺) Contamination. Explanation: The phenolic hydroxyl group on salicylic acid acts as a ligand. It forms a highly colored violet complex with even trace amounts of Ferric iron (


).
Source:  This usually comes from using low-grade sulfuric acid, metal spatulas, or corroded needles.
Solution: 
  • Use analytical grade (AR) reagents.

  • Wash the final organic layer with dilute HCl or EDTA solution to sequester the iron.

  • Note: This does not affect the chemical yield, only the aesthetics and purity profile [1].

Q2: The reaction mixture turned black/tarry. What happened?

Diagnosis: Oxidative Degradation. Explanation: Concentrated Sulfuric Acid is a strong oxidizing agent. At reflux temperatures, it can oxidize the electron-rich phenol ring, leading to polymerization and "tar" formation. Solution:

  • Switch to p-Toluenesulfonic acid (PTSA) or a solid acid catalyst (Amberlyst-15).

  • If using H₂SO₄, reduce the concentration (use catalytic amounts, <5 mol%) and ensure rigorous temperature control (do not exceed 100°C oil bath temp).

Q3: I see a white precipitate forming during the aqueous wash (Work-up).

Diagnosis: Unreacted Salicylic Acid. Explanation: Salicylic acid has low solubility in cold water. If the conversion was incomplete, adding water causes the unreacted acid to crash out, creating an emulsion or solid block. Solution:

  • Immediate Fix: Add Saturated Sodium Bicarbonate (NaHCO₃) . This converts the salicylic acid into Sodium Salicylate, which is highly water-soluble.[7] The precipitate will dissolve and move to the aqueous layer.

  • Process Fix: Increase reflux time or use molecular sieves to drive conversion higher before work-up.

Module 4: Optimized Experimental Protocol

Objective: Synthesis of Methyl Salicylate (Oil of Wintergreen) Target Yield: >85% | Purity: >98%

Workflow Logic

The following decision tree guides the purification process based on the physical properties of the reagents.

WorkupLogic Start Crude Reaction Mixture (Ester, MeOH, H+, Unreacted SA) Step1 Evaporate Excess MeOH (Rotary Evaporator) Start->Step1 Step2 Partition: DCM / Water Step1->Step2 Step3 Wash: Sat. NaHCO3 Step2->Step3 Decision Check pH of Aqueous Layer Step3->Decision Decision->Step3 pH < 7 (Acidic - Repeat Wash) OrgLayer Organic Layer (Ester) Decision->OrgLayer pH 8-9 (Neutralized) AqLayer Aqueous Layer (Na-Salicylate + Salts) Decision->AqLayer Waste Stream Final Dry (MgSO4) & Distill OrgLayer->Final

Figure 2: Purification workflow prioritizing the removal of unreacted acid via base wash.

Step-by-Step Procedure
  • Setup:

    • In a 100 mL Round Bottom Flask (RBF), combine Salicylic Acid (13.8 g, 0.1 mol) and Methanol (40 mL, ~1.0 mol) . Note the 10:1 molar excess.

    • Add Catalyst: 1.5 g of Amberlyst-15 (Solid acid) OR 1.0 mL conc. H₂SO₄ (dropwise with stirring).

    • Add boiling chips.

  • Reaction:

    • Attach a reflux condenser.[2][5]

    • Crucial: If using H₂SO₄, heat to gentle reflux (oil bath ~75°C) for 3 hours .

    • Optimization: Place a drying tube packed with CaCl₂ or 3Å Molecular Sieves on top of the condenser to prevent atmospheric moisture ingress.

  • Work-up (The "Emulsion Killer" Method):

    • Cool mixture to room temperature.

    • Decant into a separatory funnel containing 50 mL Dichloromethane (DCM) and 50 mL water.

    • Shake and separate layers.[1][8][7] Discard the aqueous (top) layer.

    • The Critical Wash: Wash the organic layer with 2 x 30 mL Saturated NaHCO₃ .

      • Warning: CO₂ gas will evolve.[8] Vent frequently. This step removes unreacted Salicylic Acid and H₂SO₄ [2].[2][7]

    • Wash with 1 x 30 mL Brine.

  • Isolation:

    • Dry organic layer over Anhydrous MgSO₄. Filter.

    • Remove solvent via Rotary Evaporator.

    • Purification: Distill the residue. Methyl Salicylate boils at 222°C (atmospheric) or ~110°C at 20 mmHg [3].

References

  • Sciencemadness Discussion. (2017). Weird Color in Esterification Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Fischer Esterification Mechanism and Kinetics. Retrieved from [Link]

  • Google Patents. (2022). CN114956996A - Production method of methyl salicylate using solid composite acid catalyst.

Sources

Validation & Comparative

Technical Comparison Guide: Dodecyl 2-hydroxybenzoate vs. Methyl Salicylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of Dodecyl 2-hydroxybenzoate (Dodecyl Salicylate/Lauryl Salicylate) versus the industry-standard Methyl Salicylate (Wintergreen Oil).

The Core Trade-off:

  • Methyl Salicylate (MS): High permeability, rapid onset, and strong counter-irritant activity, but carries significant risks of systemic toxicity (salicylism), skin irritation, and volatility.

  • Dodecyl 2-hydroxybenzoate (DS): High lipophilicity (LogP ~9), sustained release, and stratum corneum retention. It functions primarily as a skin-conditioning agent with a superior safety profile, making it ideal for leave-on formulations where slow release and low irritation are prioritized over rapid analgesia.

Physicochemical Profile & Molecular Dynamics

The drastic difference in lipophilicity and molecular weight dictates the divergent behaviors of these two esters.

PropertyMethyl Salicylate (MS)Dodecyl 2-hydroxybenzoate (DS)Impact on Formulation
CAS Number 119-36-819666-16-1Identification
Molecular Weight 152.15 g/mol ~306.4 g/mol MS penetrates rapidly; DS is retarded by size.
LogP (Octanol/Water) ~2.5~9.0MS partitions easily into viable epidermis; DS is retained in the lipid matrix of the Stratum Corneum.
Boiling Point 222 °C>300 °C (Predicted)MS is volatile (scent); DS is non-volatile.
Water Solubility ~0.7 g/LInsoluble (< 0.1 mg/L)DS requires lipophilic vehicles or emulsions.
Hydrolysis Rate Fast (

minutes to hours)
Slow (Steric hindrance)MS releases Salicylic Acid (SA) rapidly; DS acts as a reservoir.

Mechanistic Analysis: Permeation & Metabolism

Skin Permeation Kinetics (Fick’s Law Application)

The flux (


) of a penetrant across the skin is governed by Fick's First Law:


  • Methyl Salicylate: High diffusion coefficient (

    
    ) due to small size and moderate partition coefficient (
    
    
    
    ) allow it to traverse the stratum corneum (
    
    
    ) and enter systemic circulation rapidly. Flux can exceed 90 µg/cm²/h in propylene glycol vehicles.[1]
  • Dodecyl Salicylate: The long C12 alkyl chain drastically increases

    
     (lipophilicity) but reduces 
    
    
    
    (diffusion) due to molecular bulk. The compound effectively "locks" into the intercellular lipid lamellae of the stratum corneum. This creates a reservoir effect , releasing the active moiety slowly over time.
Metabolic Hydrolysis Pathway

Both compounds are prodrugs of Salicylic Acid (SA).

  • MS: Rapidly hydrolyzed by cutaneous and systemic esterases (carboxylesterases).[2] High peak plasma levels of SA can occur, leading to toxicity.

  • DS: The bulky dodecyl group sterically hinders the esterase active site, significantly slowing hydrolysis. This results in a "blunted"

    
     and prolonged 
    
    
    
    , reducing the risk of systemic adverse events.

HydrolysisPathway cluster_MS Methyl Salicylate (Rapid) cluster_DS Dodecyl Salicylate (Slow) MS Methyl Salicylate (Small, Accessible) Esterase Carboxylesterase (Enzyme) MS->Esterase Fast Binding SA_MS Salicylic Acid (High Peak Conc.) MeOH Methanol (Toxic Byproduct) DS Dodecyl Salicylate (Bulky, Steric Hindrance) DS->Esterase Slow Binding SA_DS Salicylic Acid (Sustained Release) Dodecanol Dodecanol (Fatty Alcohol/Emollient) Esterase->SA_MS Rapid Cleavage Esterase->MeOH Esterase->SA_DS Slow Cleavage Esterase->Dodecanol

Figure 1: Comparative enzymatic hydrolysis pathways. Note the byproduct difference: Methanol (toxic) vs. Dodecanol (emollient).

Toxicology & Safety Profile

Methyl Salicylate (The Hazard)[2][3][4][5]
  • Systemic Toxicity: Classified as a reproductive toxicant (Category 2) and skin sensitizer (Category 1B) in Europe.[2]

  • Irritation: Rubefacient; causes vasodilation and potential chemical burns if occluded.

  • Salicylism: Over-application can lead to tinnitus, nausea, and respiratory alkalosis.

Dodecyl 2-hydroxybenzoate (The Alternative)
  • Safety by Design: The slow hydrolysis limits the free acid concentration on the skin surface, drastically reducing irritation potential.

  • Metabolite Safety: Hydrolysis yields Salicylic Acid and 1-Dodecanol (Lauryl Alcohol). Unlike Methanol (from MS), Dodecanol is a safe, non-toxic fatty alcohol often used as an emollient.

  • Regulatory Status: Generally recognized as safe for cosmetic use (e.g., C12-15 Alkyl Salicylates are standard sunscreen solvents).

Experimental Protocols

To validate these differences in a lab setting, use the following protocols.

Protocol A: Comparative In Vitro Skin Permeation (Franz Diffusion Cell)

Objective: Quantify the flux (


) and lag time of MS vs. DS.

Materials:

  • Franz Diffusion Cells (0.64 cm² area).

  • Membrane: Dermatomed porcine ear skin (standard model for human skin).

  • Receiver Fluid:

    • For MS: Phosphate Buffered Saline (PBS) pH 7.4.

    • For DS: PBS pH 7.4 + 2% Brij-98 or Solutol HS15 (Essential to maintain sink conditions due to low water solubility).

Methodology:

  • Preparation: Mount skin with stratum corneum facing the donor compartment. Equilibrate at 32°C.

  • Dosing: Apply infinite dose (e.g., 200 µL) of neat MS and DS to respective cells (

    
    ).
    
  • Sampling: Withdraw 200 µL from receiver arm at 0.5, 1, 2, 4, 8, 12, and 24 hours. Replace with fresh fluid.

  • Analysis: Analyze via HPLC-UV (238 nm for MS, 305 nm for DS/SA).

  • Calculation: Plot cumulative amount (

    
    ) vs. time. Calculate Flux (
    
    
    
    ) from the linear slope.
Protocol B: Enzymatic Hydrolysis Assay

Objective: Compare stability against esterase activity.

Materials:

  • Porcine Liver Esterase (PLE) lyophilized powder.

  • Reaction Buffer: 50 mM Phosphate Buffer (pH 7.4).

Methodology:

  • Substrate Prep: Dissolve MS and DS in minimal acetonitrile, then dilute in buffer to 100 µM.

  • Initiation: Add PLE (10 units/mL) to the reaction vessel at 37°C.

  • Monitoring: Aliquot samples every 5 minutes (for MS) and every 30 minutes (for DS) for 4 hours.

  • Quenching: Stop reaction with ice-cold methanol.

  • Data: Measure disappearance of parent ester and appearance of Salicylic Acid. Fit to First-Order kinetics (

    
    ).
    

Visualizing the Experimental Setup

FranzCellWorkflow cluster_Setup Franz Diffusion Cell Setup cluster_Analysis Analytical Workflow Donor Donor Compartment (MS or DS Applied) Membrane Skin Membrane (Stratum Corneum) Donor->Membrane Diffusion Receiver Receiver Compartment (Buffer + Solubilizer) Membrane->Receiver Partitioning Sampling Sample Withdrawal (Time Points: 0.5 - 24h) Receiver->Sampling Aliquot HPLC HPLC-UV Analysis (Quantify Parent & Metabolite) Sampling->HPLC Data Calculate Flux (J) & Permeability (Kp) HPLC->Data

Figure 2: Standardized Franz Cell workflow for determining comparative skin flux.

References

  • Scientific Committee on Consumer Safety (SCCS). (2021). Opinion on Methyl Salicylate (methyl 2-hydroxybenzoate).[2][3][4][5][6] European Commission. Link

  • Cosmetic Ingredient Review (CIR). (2019).[7][8] Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics.[2][7][9]Link

  • Cross, S. E., et al. (1998). Transdermal penetration of methyl salicylate and salicylic acid.[2] Journal of Clinical Pharmacology. Link

  • Zhang, J., et al. (2021). Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. NIH PubMed. Link

  • Walters, K. A., et al. (1998). Structure-activity relationships for skin permeation of alkyl esters. Pharmaceutical Research. (General reference for alkyl chain length effects).

Sources

Dodecyl 2-Hydroxybenzoate: A Lipophilic Alternative to Parabens

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

As regulatory scrutiny and consumer demand drive the shift away from short-chain parabens (Methyl-, Propyl-), formulation scientists face a critical gap in preserving lipophilic matrices. Dodecyl 2-hydroxybenzoate (D2HB) , also known as Dodecyl Salicylate or Lauryl Salicylate , emerges as a high-performance alternative.

Unlike parabens, which rely on water solubility for preservation in the aqueous phase, D2HB functions as a lipophilic membrane disruptor . It offers a distinct safety profile—metabolizing into salicylic acid and dodecanol—avoiding the endocrine disruption controversies associated with parabens.[1] This guide evaluates D2HB’s physicochemical properties, antimicrobial efficacy, and safety profile, supported by experimental protocols for validation.

Physicochemical Profile: D2HB vs. Parabens

The fundamental difference between D2HB and traditional parabens lies in their partition coefficients.[1] D2HB is a long-chain ester, rendering it highly hydrophobic.[1] This property makes it ideal for anhydrous formulations, w/o emulsions, and lipid-rich drug delivery systems where water-soluble preservatives fail to partition effectively into the microbial cell membrane.

Table 1: Comparative Physicochemical Properties
PropertyMethylparabenPropylparabenDodecyl 2-Hydroxybenzoate (D2HB)Impact on Formulation
Molecular Structure Methyl ester of p-hydroxybenzoic acidPropyl ester of p-hydroxybenzoic acidDodecyl ester of salicylic acid (o-hydroxybenzoic acid)D2HB has a C12 tail, significantly increasing membrane affinity.[1]
LogP (Lipophilicity) ~1.96~3.04~7.5 - 9.0 D2HB partitions almost exclusively into the oil phase or lipid bilayers.[1]
Water Solubility ~2500 mg/L~400 mg/LInsoluble (< 0.1 mg/L) D2HB requires emulsification or solvation in oils/glycols.[1]
pKa (Acid Dissociation) ~8.4~8.4~9.8 (Phenolic OH) D2HB remains non-ionized (active) over a wider pH range than parabens.[1]
Stability Hydrolyzes at pH > 8Hydrolyzes at pH > 8Stable in pH 3-9 D2HB shows superior hydrolytic stability due to the steric hindrance of the ortho-hydroxy group.[1]

Antimicrobial Efficacy & Mechanism of Action[2][3]

Mechanism of Action

While parabens inhibit bacterial growth by interfering with DNA/RNA synthesis and membrane transport systems, D2HB acts primarily as a surfactant-like membrane disruptor . Its C12 alkyl chain inserts into the phospholipid bilayer of bacteria, increasing permeability and causing leakage of intracellular contents.

Key Insight: Antimicrobial activity of salicylate esters increases with alkyl chain length up to a critical point (typically C12-C14), known as the "cutoff effect," where solubility limits bioavailability. D2HB sits at this optimal peak of lipophilicity and potency.[1]

MechanismOfAction cluster_0 Bacterial Cell Interface D2HB Dodecyl 2-Hydroxybenzoate (Lipophilic) CellWall Bacterial Cell Wall (Peptidoglycan/LPS) D2HB->CellWall Adsorption Membrane Cytoplasmic Membrane (Phospholipid Bilayer) CellWall->Membrane Penetration (Hydrophobic Effect) Disruption Membrane Expansion & Fluidity Alteration Membrane->Disruption Intercalation of C12 Tail Leakage Leakage of K+ ions & ATP Disruption->Leakage Loss of Barrier Function Death Cell Lysis / Death Leakage->Death Metabolic Collapse

Caption: Mechanism of D2HB action involving hydrophobic insertion into the bacterial membrane, leading to destabilization and lysis.

Comparative Efficacy Data

Direct MIC comparisons reveal that while Salicylic Acid is a weak antimicrobial, its long-chain esters (like D2HB) exhibit potency comparable to or exceeding Propylparaben, particularly against Gram-positive bacteria.

Table 2: Estimated Minimum Inhibitory Concentration (MIC) Ranges (µg/mL)

MicroorganismSalicylic Acid (Base)MethylparabenDodecyl 2-Hydroxybenzoate (D2HB)*
Staphylococcus aureus (Gram+)250 - 5001000 - 200060 - 125
Escherichia coli (Gram-)5001000125 - 250
Candida albicans (Yeast)> 1000100060 - 125
Aspergillus niger (Mold)> 1000500 - 1000100 - 200

*Note: D2HB values are derived from structure-activity relationship data for C12-C16 salicylate esters and patent data for lauryl salicylate blends.[1]

Safety & Toxicology Profile

The shift from parabens is largely driven by concerns over endocrine disruption (estrogenicity).[1] D2HB offers a distinct metabolic pathway that mitigates this risk.[1]

  • Metabolism: D2HB is hydrolyzed by esterases in the skin and liver into Salicylic Acid and Dodecanol (Lauryl Alcohol).

    • Salicylic Acid:[2][3][4][5][6][7][8][9][10] Well-characterized safety profile (GRAS status in certain limits), anti-inflammatory.[1]

    • Dodecanol:[1] A fatty alcohol used widely in foods and cosmetics, non-toxic.

  • Endocrine Activity: Unlike parabens, which can bind to estrogen receptors intact, the hydrolysis products of D2HB do not exhibit significant estrogenic activity.

  • Irritation: Long-chain esters like D2HB are significantly less irritating than Salicylic Acid or Methyl Salicylate because the free acid group is masked, and the molecule penetrates slowly, providing a "time-release" effect.

Experimental Protocols

To validate D2HB in your specific matrix, follow these self-validating protocols.

Protocol A: Synthesis & Purification of D2HB

For researchers needing high-purity material for toxicity testing.[1]

  • Reagents: Salicylic acid (1.0 eq), 1-Dodecanol (1.2 eq), p-Toluenesulfonic acid (catalyst, 0.05 eq), Toluene (solvent).

  • Reaction: Setup a Dean-Stark trap. Reflux reagents in toluene at 110-120°C for 4-6 hours until water collection ceases (validates completion).

  • Work-up: Wash organic layer with 5% NaHCO₃ (removes unreacted acid), then brine. Dry over MgSO₄.[1]

  • Purification: Vacuum distillation (high boiling point requires high vacuum) or column chromatography (Hexane/Ethyl Acetate 9:1).[1]

  • Validation:

    • IR: Disappearance of broad -COOH peak (2500-3000 cm⁻¹), appearance of ester C=O (1670-1680 cm⁻¹ due to H-bonding).[1]

    • HPLC: Purity >98%.

Protocol B: MIC Determination (Broth Microdilution)

Modified for lipophilic compounds.[1]

  • Solubilization: Dissolve D2HB in DMSO to create a 100x stock solution. (Water insolubility prevents direct aqueous dilution).[1]

  • Preparation: Use Mueller-Hinton Broth (MHB) supplemented with 0.5% Tween 80 to ensure dispersion.

    • Control: Run a DMSO + Tween 80 vehicle control to ensure the solvent system is not toxic to bacteria.[1]

  • Inoculum: Adjust bacterial culture (S. aureus ATCC 6538) to 5 x 10⁵ CFU/mL.

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.[1]

    • Confirmation: Plate 10 µL from clear wells onto agar to distinguish bacteriostatic vs. bactericidal activity.[1]

Protocol C: Challenge Test (USP <51> Adaptation)

For formulation stability testing.

  • Formulation: Incorporate 1.0% D2HB into an O/W emulsion (add to oil phase). Compare against 0.5% Methylparaben/Propylparaben blend.[1]

  • Inoculation: Challenge with S. aureus, E. coli, P. aeruginosa, C. albicans, and A. brasiliensis at 10⁵-10⁶ CFU/g.[1]

  • Sampling: Assess log reduction at Day 7, 14, and 28.

  • Criteria:

    • Bacteria:[11][2][3][12] >2.0 log reduction by Day 14, no increase thereafter.[1]

    • Yeast/Mold: No increase from initial count.[1]

ExperimentalWorkflow Start Start: D2HB Evaluation SolubilityCheck Solubility Screening (DMSO/Oil/Tween) Start->SolubilityCheck MIC MIC Determination (Broth Microdilution) SolubilityCheck->MIC Est. Potency Formulation Formulation Integration (Oil Phase Addition) MIC->Formulation Select Effective Conc. Challenge Challenge Test (USP <51>) 28 Day Study Formulation->Challenge Analysis Data Analysis (Log Reduction) Challenge->Analysis

Caption: Step-by-step workflow for validating D2HB efficacy from raw material to final formulation.

Conclusion

Dodecyl 2-hydroxybenzoate represents a robust, lipophilic alternative to parabens.[1] Its efficacy is driven by the C12 alkyl chain, which optimizes membrane disruption against Gram-positive bacteria and fungi. While it presents formulation challenges due to water insolubility, it offers a superior safety profile regarding endocrine disruption.[1] For drug development professionals, D2HB is best utilized in lipid-based formulations, ointments, and emulsions where it can partition effectively into the microbial interface.

References

  • Cosmetic Ingredient Review (CIR). (2019).[1] Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics.[1] Washington, DC.[1] [Link]

  • Merck & Co. (2023).[1] PubChem Compound Summary for CID 3031788: Dodecyl 2-hydroxybenzoate.[1] National Center for Biotechnology Information.[1] [Link]

  • Scholz, F., et al. (2017).[1] Antimicrobial compositions comprising esters of hydroxycarboxylic acids.[1][10] U.S. Patent No.[1][10] 9,826,770.[1] U.S. Patent and Trademark Office.[1]

  • Appiah, T., et al. (2023).[1] Antibacterial, antifungal activities and toxicity of new synthetic fatty acid salicylate esters.[6] Scientific African, 20, e01602. [Link][1]

Sources

Publish Comparison Guide: In Vivo Validation of Dodecyl 2-Hydroxybenzoate Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Advantage[1]

Dodecyl 2-hydroxybenzoate (D2HB) , commonly known as Lauryl Salicylate, represents a strategic evolution in salicylate therapeutics. Unlike its lower molecular weight counterparts—Salicylic Acid (SA) and Methyl Salicylate (MeSa)—D2HB utilizes a long-chain fatty alcohol esterification (C12) to dramatically alter pharmacokinetics.

While Methyl Salicylate is the industry standard for rapid, deep-tissue counter-irritation, it suffers from high systemic volatility and potential toxicity. D2HB validates in vivo as a sustained-release, skin-conditioning anti-inflammatory agent . Its high lipophilicity (LogP ~7.5) creates a "reservoir effect" within the stratum corneum, allowing for prolonged local activity with significantly reduced systemic absorption.

This guide outlines the comparative performance and rigorous in vivo validation protocols required to substantiate D2HB's efficacy in dermatological and therapeutic applications.

Mechanistic Profile & Comparative Logic

To understand the validation logic, we must first establish the mechanism. D2HB functions as a pro-drug. Upon topical application, it penetrates the lipid matrix of the skin where cutaneous esterases hydrolyze it into two active components:

  • Salicylic Acid (SA): The COX-1/COX-2 inhibitor responsible for anti-inflammatory effects.

  • Dodecanol (Lauryl Alcohol): A permeation enhancer and emollient that mitigates the drying effects often associated with pure SA.

Comparative Physicochemical Profile[1][2][3]
FeatureSalicylic Acid (SA)Methyl Salicylate (MeSa)Dodecyl 2-hydroxybenzoate (D2HB)
Molecular Weight 138.12 g/mol 152.15 g/mol 306.44 g/mol
LogP (Lipophilicity) ~2.26~2.55~7.50
Skin Permeation Moderate (pH dependent)High (Rapid Transdermal)Controlled (Epidermal Reservoir)
Primary Utility Keratolytic / AcneDeep Muscle PainDermatitis / Sustained Relief
Systemic Toxicity ModerateHigh (Salicylism risk)Low
Mechanism of Action Diagram

The following diagram illustrates the differential pathway of D2HB compared to MeSa, highlighting the "Reservoir Effect."

D2HB_Mechanism cluster_skin Skin Layers (In Vivo) SC Stratum Corneum (Lipid Matrix) Epi Viable Epidermis (Esterase Activity) SC->Epi Slow Release SA Salicylic Acid (Active Metabolite) Epi->SA Hydrolysis (Carboxylesterases) Der Dermis (Target Tissue) Sys Systemic Circulation (Toxicity Risk) Der->Sys Clearance D2HB Dodecyl 2-hydroxybenzoate (High LogP) D2HB->SC Accumulation (Reservoir Effect) MeSa Methyl Salicylate (Low LogP) MeSa->SC Rapid Transit MeSa->Der Direct Permeation MeSa->Sys High Flux (Systemic Load) SA->Der COX Inhibition (Anti-inflammatory)

Caption: D2HB accumulates in the Stratum Corneum due to high lipophilicity, releasing Salicylic Acid slowly. MeSa bypasses this, risking higher systemic load.

In Vivo Validation Protocols

Scientific integrity requires self-validating protocols. The following methodologies are designed to isolate the specific advantages of D2HB: reduced irritation and sustained anti-inflammatory activity.

Protocol A: TPA-Induced Ear Edema Assay (Anti-Inflammatory Efficacy)

Rationale: This model mimics acute cutaneous inflammation (dermatitis), the primary indication for D2HB. It allows for direct comparison of topical efficacy without the complexity of systemic metabolism.

Workflow:

  • Subjects: Male CD-1 Mice (20-25g), n=10 per group.

  • Induction: Apply 2.5 µg TPA (12-O-tetradecanoylphorbol-13-acetate) dissolved in acetone to the inner and outer surface of the right ear.

  • Treatment:

    • Group 1: Vehicle Control (Acetone).

    • Group 2: Positive Control (Indomethacin 0.5 mg/ear).

    • Group 3: Methyl Salicylate (Equimolar dose).

    • Group 4: Dodecyl 2-hydroxybenzoate (Equimolar dose) .

    • Note: Treatments are applied topically 30 minutes post-TPA induction.

  • Endpoint Measurement (4 hours post-induction):

    • Sacrifice animals.

    • Obtain 6mm punch biopsies from right (treated) and left (control) ears.

    • Weigh biopsies.

    • Calculation: Edema = Weight(Right) - Weight(Left).

    • Inhibition %:

      
      .
      
Protocol B: Cumulative Skin Irritation Test (Safety Profile)

Rationale: D2HB is marketed as a "gentler" salicylate. This protocol validates that claim by quantifying erythema and barrier disruption.

Workflow:

  • Subjects: Hartley Guinea Pigs or New Zealand White Rabbits.

  • Application: Apply 0.5g of test compound (D2HB vs. SA) to shaved dorsal skin under occlusive patch for 4 hours.

  • Scoring (Draize Scale):

    • Assess Erythema and Edema at 1, 24, 48, and 72 hours post-removal.

  • Barrier Function Check: Measure Transepidermal Water Loss (TEWL) using a tewameter at 24h.

    • Hypothesis: SA causes high TEWL (barrier damage). D2HB causes minimal TEWL change due to the emollient nature of the dodecyl group.

Comparative Performance Data

The following data summarizes expected outcomes based on the physicochemical properties and class behaviors of long-chain salicylates compared to short-chain alternatives.

Table 1: In Vivo Efficacy & Safety Comparison
MetricMethyl Salicylate (MeSa)Dodecyl 2-hydroxybenzoate (D2HB)Interpretation
Onset of Action Rapid (< 30 mins)Slow (60-90 mins)D2HB requires hydrolysis time; not for acute analgesia.
Duration of Action Short (2-4 hours)Extended (> 8 hours) D2HB reservoir effect provides sustained release.
Edema Inhibition (TPA) ~65%~55 - 60% Comparable peak efficacy, but D2HB is less irritating.
Skin Irritation Score Moderate (Erythema)Negligible D2HB is non-irritating; suitable for sensitive skin.
Systemic Bioavailability High (Plasma Spike)Low (Local Tissue High) D2HB minimizes risk of systemic salicylism.
Validation Workflow Diagram

This diagram outlines the decision tree for validating D2HB, ensuring all regulatory and scientific checkpoints are met.

Validation_Workflow Start Compound Synthesis (>98% Purity) InVitro In Vitro Hydrolysis (Skin Homogenate) Start->InVitro Confirm Metabolism Tox Safety Screen (Irritation/Draize) InVitro->Tox If Hydrolysis + Efficacy Efficacy Model (TPA Ear Edema) Tox->Efficacy If Non-Irritating PK PK Analysis (Plasma vs. Skin) Efficacy->PK Validate Local Retention Report Final Validation Report PK->Report Data Synthesis

Caption: The stepwise validation pipeline ensures mechanism confirmation (hydrolysis) precedes in vivo efficacy and safety testing.

Senior Scientist’s Analysis

Why Choose Dodecyl 2-hydroxybenzoate? The choice between Methyl Salicylate and Dodecyl 2-hydroxybenzoate is a choice between flux and retention .

  • Use MeSa when the goal is to drive maximum drug into the systemic circulation or deep muscle tissue rapidly (e.g., sports rubs).

  • Use D2HB when the goal is to treat the skin itself (e.g., psoriasis, eczema, acne) or to provide a sustained anti-inflammatory background signal without damaging the skin barrier.

Critical Causality: The efficacy of D2HB is entirely dependent on cutaneous esterase activity. In validation experiments, always include an esterase inhibitor control (e.g., BNPP) in in vitro pre-screens to prove that the activity is driven by the release of Salicylic Acid, not the intact ester. This confirms the "Pro-drug" mechanism.

References

  • Cross, S. E., et al. (1998). "Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies." British Journal of Clinical Pharmacology. Link

  • Davison, P. M., et al. (2019). "Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics." Cosmetic Ingredient Review. Link

  • Inoue, K., et al. (2001). "Determination of salicylate hydroxylation products as an in vivo oxidative stress marker." Free Radical Biology and Medicine. Link

  • Zhang, J., et al. (2018). "Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates." Chemistry Central Journal. Link

  • OECD Guidelines for the Testing of Chemicals. (2015). "Test No. 404: Acute Dermal Irritation/Corrosion." OECD Publishing. Link

A Comparative Guide to the Cross-Reactivity Profile of Dodecyl 2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the allergenic potential and cross-reactivity of cosmetic ingredients is paramount for ensuring product safety and efficacy. This guide provides a comprehensive framework for evaluating the cross-reactivity of Dodecyl 2-hydroxybenzoate, a salicylate ester with applications in the cosmetics industry as a fragrance and skin-conditioning agent. Due to a lack of direct clinical data on its cross-reactivity, this guide is structured as a proposal for a robust, multi-faceted investigative study, providing the scientific rationale and detailed methodologies required to thoroughly characterize its immunogenic profile in comparison to relevant alternatives.

Introduction: The Scientific Imperative for Cross-Reactivity Assessment

Dodecyl 2-hydroxybenzoate, also known as lauryl salicylate, belongs to the salicylate family, a class of compounds known for their therapeutic and cosmetic benefits, but also for their potential to elicit allergic contact dermatitis (ACD) in susceptible individuals. Salicylates are derivatives of salicylic acid and are widely used in personal care products.[1] Given the well-documented in-group cross-reactivity among salicylates, a thorough investigation into the specific cross-reactivity profile of Dodecyl 2-hydroxybenzoate is a critical step in its safety assessment.[2]

This guide will delineate a proposed study to compare Dodecyl 2-hydroxybenzoate with structurally related and unrelated compounds to elucidate its potential for cross-reactivity. The selection of comparators is crucial for a comprehensive assessment and is based on structural similarity and known allergenic potential.

Proposed Comparators:

  • Positive Controls (Potential Cross-Reactors):

    • Benzyl Salicylate: A fragrance ingredient and UV absorber with a known potential to be a skin sensitizer.[3] Its structural similarity to the salicylate core makes it a prime candidate for cross-reactivity.

    • Homosalate (3,3,5-trimethylcyclohexyl 2-hydroxybenzoate): A widely used UVB filter, also a salicylate derivative.[4]

    • Dodecyl Gallate: An antioxidant with a dodecyl chain similar to Dodecyl 2-hydroxybenzoate but a different aromatic core (gallate vs. salicylate). Gallates are known to exhibit cross-reactivity within their class.[5]

  • Negative Control (Anticipated Non-Cross-Reactor):

    • Dodecyl p-hydroxybenzoate (Dodecylparaben): A paraben with the same C12 alkyl chain as Dodecyl 2-hydroxybenzoate but a p-hydroxybenzoate core. Parabens are a distinct class of preservatives, and while they can be allergenic, cross-reactivity with salicylates is not expected.[6][7]

  • Irritant Control:

    • Sodium Lauryl Sulfate (SLS): A known skin irritant used to differentiate between allergic and irritant reactions in dermatological testing.[8]

The following diagram illustrates the structural relationships between the proposed test compounds.

Dodecyl_Salicylate Dodecyl 2-hydroxybenzoate (Test Compound) Salicylic_Acid_Core Salicylate Core Dodecyl_Salicylate->Salicylic_Acid_Core shares Dodecyl_Chain Dodecyl Chain Dodecyl_Salicylate->Dodecyl_Chain shares Benzyl_Salicylate Benzyl Salicylate (Potential Cross-Reactor) Benzyl_Salicylate->Salicylic_Acid_Core shares Homosalate Homosalate (Potential Cross-Reactor) Homosalate->Salicylic_Acid_Core shares Dodecyl_Gallate Dodecyl Gallate (Potential Cross-Reactor) Dodecyl_Gallate->Dodecyl_Chain shares Dodecyl_Paraben Dodecyl p-hydroxybenzoate (Negative Control) Dodecyl_Paraben->Dodecyl_Chain shares

Caption: Structural relationships of test compounds.

Methodologies for Assessing Cross-Reactivity

A multi-pronged approach combining in vivo, in vitro, and in silico methods is proposed for a comprehensive evaluation of the cross-reactivity potential of Dodecyl 2-hydroxybenzoate.

In Vivo Assessment: The Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a well-established method for determining the irritation and sensitization potential of a substance when applied to human skin.[2] This test can be adapted to assess cross-reactivity by challenging individuals sensitized to a primary allergen with structurally related compounds.

Experimental Workflow:

The following diagram outlines the proposed HRIPT workflow.

cluster_induction Induction Phase (3 weeks) cluster_rest Rest Phase (2 weeks) cluster_challenge Challenge Phase cluster_reading Reading and Scoring Induction_Patches Apply induction patches with Dodecyl 2-hydroxybenzoate (9 applications over 3 weeks) Rest No patch application Induction_Patches->Rest Challenge_Patches Apply challenge patches with: - Dodecyl 2-hydroxybenzoate - Benzyl Salicylate - Homosalate - Dodecyl Gallate - Dodecyl p-hydroxybenzoate - Vehicle Control - SLS (Irritant Control) Rest->Challenge_Patches Reading Read and score skin reactions at 48 and 96 hours post-patch removal Challenge_Patches->Reading

Caption: Proposed HRIPT workflow for cross-reactivity.

Detailed HRIPT Protocol:

  • Subject Recruitment: Recruit a panel of 50-100 healthy volunteers with no known history of skin sensitization to the test articles.

  • Induction Phase:

    • Apply a 0.2g or 0.2mL sample of Dodecyl 2-hydroxybenzoate at a pre-determined non-irritating concentration (e.g., 5% in petrolatum) to an occlusive patch.[2]

    • Apply the patch to the same site on the upper back of each subject for 24-48 hours.

    • Repeat this procedure three times a week for three consecutive weeks (total of nine applications).

    • Record any skin reactions after each application.

  • Rest Phase: A two-week rest period with no patch application follows the induction phase.

  • Challenge Phase:

    • Apply challenge patches containing Dodecyl 2-hydroxybenzoate and the panel of comparator compounds (Benzyl Salicylate, Homosalate, Dodecyl Gallate, Dodecyl p-hydroxybenzoate) at appropriate, non-irritating concentrations in petrolatum to naive skin sites on the back.

    • Include a vehicle control (petrolatum only) and a positive irritant control (e.g., 0.25% SLS).

    • Leave the patches in place for 48 hours.

  • Reading and Scoring:

    • Remove the patches and score the skin reactions at 48 and 96 hours after application according to a standardized scoring scale (e.g., 0 = no reaction, 4 = strong reaction with vesicles/bullae).

    • A positive reaction to a comparator compound in an individual sensitized to Dodecyl 2-hydroxybenzoate indicates cross-reactivity.

Hypothetical Data Presentation:

The results of the HRIPT can be summarized in a table to facilitate comparison.

Test CompoundConcentration in PetrolatumNumber of Positive Reactions (out of 10 sensitized individuals)Cross-Reactivity Rate (%)
Dodecyl 2-hydroxybenzoate5.0%10100
Benzyl Salicylate2.0%770
Homosalate5.0%550
Dodecyl Gallate0.25%220
Dodecyl p-hydroxybenzoate5.0%00
Vehicle ControlN/A00
Sodium Lauryl Sulfate0.25%10 (irritant reactions)N/A

Note: The data presented in this table is hypothetical and serves to illustrate how the experimental results would be presented.

In Vitro Assessment: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA can provide quantitative data on the cross-reactivity of antibodies raised against Dodecyl 2-hydroxybenzoate with the comparator compounds.[9] This in vitro method measures the ability of a compound to inhibit the binding of specific antibodies to an immobilized antigen.

Experimental Workflow:

The following diagram illustrates the competitive ELISA workflow.

cluster_coating Plate Coating cluster_competition Competitive Binding cluster_detection Detection cluster_measurement Measurement Coating Coat microplate wells with Dodecyl 2-hydroxybenzoate-protein conjugate Competition Add anti-Dodecyl 2-hydroxybenzoate antibodies pre-incubated with varying concentrations of test compounds Coating->Competition Detection Add enzyme-linked secondary antibody and substrate Competition->Detection Measurement Measure absorbance and calculate IC50 values Detection->Measurement

Caption: Competitive ELISA workflow for cross-reactivity.

Detailed Competitive ELISA Protocol:

  • Antigen Preparation: Conjugate Dodecyl 2-hydroxybenzoate to a carrier protein (e.g., bovine serum albumin, BSA) to create an immunogen for antibody production and a coating antigen.

  • Antibody Production: Raise polyclonal or monoclonal antibodies against the Dodecyl 2-hydroxybenzoate-BSA conjugate in a suitable animal model.

  • Plate Coating: Coat the wells of a 96-well microplate with the Dodecyl 2-hydroxybenzoate-BSA conjugate.

  • Competitive Inhibition:

    • Prepare a series of dilutions for each test compound (Dodecyl 2-hydroxybenzoate, Benzyl Salicylate, Homosalate, Dodecyl Gallate, Dodecyl p-hydroxybenzoate).

    • In separate tubes, pre-incubate a fixed concentration of the anti-Dodecyl 2-hydroxybenzoate antibody with each dilution of the test compounds.

    • Add these mixtures to the coated microplate wells and incubate.

  • Detection:

    • Wash the plate to remove unbound antibodies.

    • Add an enzyme-conjugated secondary antibody that binds to the primary antibody.

    • Wash the plate again and add a chromogenic substrate.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength. The signal intensity will be inversely proportional to the concentration of the test compound.

    • Calculate the 50% inhibitory concentration (IC50) for each compound. The IC50 is the concentration of the test compound that inhibits 50% of the antibody binding to the coated antigen.

    • Calculate the cross-reactivity (%) using the following formula: (IC50 of Dodecyl 2-hydroxybenzoate / IC50 of test compound) x 100

Hypothetical Data Presentation:

Test CompoundIC50 (µM)Cross-Reactivity (%)
Dodecyl 2-hydroxybenzoate1.5100
Benzyl Salicylate3.050
Homosalate7.520
Dodecyl Gallate503
Dodecyl p-hydroxybenzoate>1000<0.1

Note: The data presented in this table is hypothetical and serves to illustrate how the experimental results would be presented.

In Silico Assessment: Predictive Models

In recent years, in silico models have been developed to predict the skin sensitization potential of chemicals based on their structure.[10][11] These models can be used as a preliminary screening tool to prioritize testing and can provide insights into the potential for cross-reactivity. Various machine learning models and quantitative structure-activity relationship (QSAR) models can be employed to predict the sensitization potential of Dodecyl 2-hydroxybenzoate and its comparators.

Interpretation of Results and Concluding Remarks

The combined data from the HRIPT, competitive ELISA, and in silico modeling will provide a comprehensive assessment of the cross-reactivity profile of Dodecyl 2-hydroxybenzoate.

  • Strong cross-reactivity with other salicylates (e.g., Benzyl Salicylate, Homosalate) would be indicated by a high rate of positive reactions in the HRIPT and low IC50 values in the ELISA. This would suggest that individuals sensitized to other salicylates may also react to Dodecyl 2-hydroxybenzoate.

  • Weak or no cross-reactivity with Dodecyl Gallate and Dodecyl p-hydroxybenzoate would be expected, confirming the specificity of the salicylate core in inducing an immune response.

  • The irritant control (SLS) will help to distinguish true allergic reactions from non-specific irritation.

This rigorous, multi-faceted approach ensures the trustworthiness and scientific integrity of the cross-reactivity assessment. By explaining the causality behind the experimental choices and employing self-validating systems, this guide provides a robust framework for researchers and drug development professionals to confidently evaluate the safety of Dodecyl 2-hydroxybenzoate and other cosmetic ingredients.

References

  • HuSSPred. (2024). A Novel Machine Learning Model and a Web Portal for Predicting the Human Skin Sensitization Effects of Chemical Agents. MDPI. Retrieved from [Link]

  • Ataman Kimya. METHYL 2-HYDROXYBENZOATE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methylparaben. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidants as stabilizers of UV filters: an example for the UV-B filter octylmethoxycinnamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Gallate Contact Dermatitis: Systematic Review and Product Update. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Methyl salicylate (FDB012459). Retrieved from [Link]

  • British Society of Cutaneous Allergy. (n.d.). Parabens (Hydroxybenzoates). Retrieved from [Link]

  • ResearchGate. (2024). Allergic contact dermatitis to salicylic acid: A case series of relevant sensitization. Retrieved from [Link]

  • PubMed. (2024). Allergic contact dermatitis to salicylic acid: A case series of relevant sensitization. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • PubMed. (n.d.). Long-term repetitive sodium lauryl sulfate-induced irritation of the skin: an in vivo study. Retrieved from [Link]

  • Tintoll. (n.d.). Organic UV Filters: Key Components in Protective Technology. Retrieved from [Link]

  • SAGE Journals. (2018). Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. Retrieved from [Link]

  • HMP Global Learning Network. (2023). Gallates: What Are They and Where Are They Found?. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values of salicylates' vasodilator action. Retrieved from [Link]

  • PubMed. (2000). Allergic Contact Dermatitis Caused by Parabens: 2 Case Reports and a Review. Retrieved from [Link]

  • Ovid. (n.d.). Allergic contact stomatitis to dodecyl gallate?: A... : Australasian Journal of Dermatology. Retrieved from [Link]

  • ResearchGate. (n.d.). Allergic contact dermatitis to multiple salicylates: A case report. Retrieved from [Link]

  • DermNet. (n.d.). Parabens Contact Allergy. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl salicylate. Retrieved from [Link]

  • PubMed. (n.d.). Sensitive, selective detection and differentiation of salicylates and metabolites in urine by a simple HPTLC method. Retrieved from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). Patch test showed positive urticarial reactions to chemical peel solution and salicylic acid at 20 minutes. Retrieved from [Link]

  • The Perfumers Apprentice. (n.d.). Benzyl Salicylate. Retrieved from [Link]

  • PubMed Central. (n.d.). Patch test results in patients with allergic contact dermatitis in the Podlasie region. Retrieved from [Link]

  • ResearchGate. (n.d.). Allergic contact stomatitis to dodecyl gallate? A review of the relevance of positive patch test results to gallates. Retrieved from [Link]

  • MDPI. (n.d.). Ultraviolet Filters for Cosmetic Applications. Retrieved from [Link]

  • ACS Publications. (2014). Multihapten Approach Leading to a Sensitive ELISA with Broad Cross-Reactivity to Microcystins and Nodularin. Retrieved from [Link]

  • PubMed. (2017). A Case of a Paediatric Patient With Allergic Contact Dermatitis to Benzoyl Peroxide. Retrieved from [Link]

  • British Society of Cutaneous Allergy. (n.d.). Gallates (Propyl gallate, Dodecyl gallate and Octyl gallate). Retrieved from [Link]

  • Mediterranean Journal of Medical Research. (2025). Contact dermatitis: A case study. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). Benzyl salicylate. Retrieved from [Link]

  • PubMed. (n.d.). Long-term repetitive sodium lauryl sulfate-induced irritation of the skin: an in vivo study. Retrieved from [Link]

  • DermNet. (n.d.). Baseline series of patch test allergens. Retrieved from [Link]

  • PubMed Central. (n.d.). Assessment of allergen cross-reactivity. Retrieved from [Link]

  • Diva-portal.org. (n.d.). In vitro analyses of immune responses to metal and organic haptens in humans with contact allergy. Retrieved from [Link]

  • PubMed Central. (2025). What is New in Contact Allergy To Cosmetics for Physicians, Cosmetologists, and Cosmetic Users?. Retrieved from [Link]

  • PubMed. (n.d.). The lymphocyte transformation test in the diagnosis of drug hypersensitivity. Retrieved from [Link]

  • Eurofins. (n.d.). Human Repeat Insult Patch Test. Retrieved from [Link]

  • PubMed Central. (n.d.). Predicting the Skin Sensitization Potential of Small Molecules with Machine Learning Models Trained on Biologically Meaningful Descriptors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dodecyl 2-hydroxybenzoate. PubChem. Retrieved from [Link]

  • MDPI. (2021). Effect of Sodium Lauryl Sulfate (SLS) Applied as a Patch on Human Skin Physiology and Its Microbiota. Retrieved from [Link]

  • St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Dodecyl p-hydroxybenzoate (CAS 2664-60-0). Retrieved from [Link]

  • Ovid. (2021). American Contact Dermatitis Society Core Allergen Series: 2020 Update. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoic acid, 4-hydroxy-, dodecyl ester. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dodecyl benzoate. PubChem. Retrieved from [Link]

Sources

A Comparative Efficacy Analysis of Dodecyl 2-hydroxybenzoate Versus Commercial Preservatives in Topical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

I have gathered a significant amount of information on Dodecyl 2-hydroxybenzoate and common commercial preservatives like parabens and phenoxyethanol. I have also found details on the standardized preservative efficacy test, the USP <51> challenge test, including the typical microorganisms used and the required log reduction criteria. The search results provide insights into the physicochemical properties and postulated antimicrobial mechanisms of these compounds.

However, there is a lack of direct comparative studies benchmarking Dodecyl 2-hydroxybenzoate against parabens and phenoxyethanol using a standardized challenge test. While I have information on the individual components, I will need to synthesize this into a cohesive experimental design and predict the likely outcomes based on their known properties. I also have some information on the safety and regulatory status of these preservatives, but a more direct comparison of their toxicological profiles would be beneficial.

Therefore, I will proceed with designing the comparison guide based on the information I have, creating the experimental protocols, and structuring the data presentation as requested. I will use the gathered information to explain the causality behind experimental choices and ensure the protocols are self-validating. I will also generate the required Graphviz diagrams and the final reference list. Given the available information, I can now proceed to generate the complete response without needing further search queries.

Rationale for moving to generation:

  • I have sufficient information to define Dodecyl 2-hydroxybenzoate and the benchmark preservatives (parabens, phenoxyethanol).

  • I have the necessary details to outline a standard antimicrobial effectiveness test (USP <51>), including test organisms and acceptance criteria.

  • I can infer the likely mechanisms of action based on the chemical structures and related compounds discussed in the search results.

  • I can construct the required tables and diagrams based on the collected data and standard experimental workflows.

  • I have enough reference material to create a comprehensive and well-cited guide.

Thus, I will now proceed to generate the full comparison guide as requested by the user.

Senior Application Scientist Insight: In the dynamic landscape of pharmaceutical and cosmetic formulation, the selection of a preservative system is a critical decision, balancing potent antimicrobial efficacy with a favorable safety profile and regulatory acceptance. This guide provides a head-to-head benchmark of Dodecyl 2-hydroxybenzoate, a lipophilic salicylate ester, against industry-standard preservatives, namely parabens and phenoxyethanol. Our objective is to furnish researchers, scientists, and drug development professionals with robust, data-driven insights to inform their formulation strategies.

Introduction to Preservative Systems: The Mandate for Microbial Integrity

The fundamental role of a preservative is to prevent the decomposition of products by microbial growth or undesirable chemical changes.[1] In aqueous-based formulations, the risk of contamination from bacteria, yeast, and mold is ever-present, posing a significant threat to product stability and consumer safety.

The Incumbents: A Profile of Commercial Preservatives

For decades, parabens (alkyl esters of p-hydroxybenzoic acid) and phenoxyethanol have been the workhorses of the cosmetic and pharmaceutical industries.[2] Parabens are lauded for their broad-spectrum activity and cost-effectiveness, demonstrating efficacy against a wide range of microorganisms, particularly molds and yeasts.[3][4] Phenoxyethanol is also a broad-spectrum preservative, effective against various Gram-negative and Gram-positive bacteria, as well as yeasts.[2][4]

However, the continued use of these preservatives is not without challenges. Public perception, driven by controversial studies (later contested for their methodology), has created a demand for "paraben-free" formulations.[5] While phenoxyethanol has often been positioned as a "cleaner" alternative, it has its own limitations, including a weaker performance against fungi and yeast when used alone, often necessitating the inclusion of booster preservatives.[5]

A New Contender: Dodecyl 2-hydroxybenzoate

Dodecyl 2-hydroxybenzoate, also known as lauryl salicylate, is a derivative of salicylic acid. Its structure, featuring a long alkyl chain, suggests a more lipophilic character compared to traditional preservatives. This property could enhance its partitioning into the lipid-rich cell membranes of microorganisms, a key target for antimicrobial action. This guide will explore the viability of Dodecyl 2-hydroxybenzoate as a potent and safe alternative to the current market leaders.

Physicochemical Properties and Proposed Mechanism of Action

The efficacy of a preservative is intrinsically linked to its physicochemical properties, which dictate its solubility, partitioning behavior, and interaction with microbial cells.[6]

A Comparative Overview

The following table summarizes the key physicochemical properties of Dodecyl 2-hydroxybenzoate and the selected commercial preservatives.

PropertyDodecyl 2-hydroxybenzoateMethylparabenPhenoxyethanol
IUPAC Name dodecyl 2-hydroxybenzoate[7]methyl 4-hydroxybenzoate2-phenoxyethanol
Molecular Formula C19H30O3[7]C8H8O3C8H10O2
Molecular Weight ( g/mol ) 306.4152.15138.16[5]
Water Solubility Low (predicted)2.5 g/L (25 °C)2.7% at 20°C[5]
Log P (Octanol/Water) High (predicted)1.961.16
Optimal pH Range Acidic to Neutral (predicted)4-83-10[5]

Data for Dodecyl 2-hydroxybenzoate is predicted based on its chemical structure, while data for Methylparaben and Phenoxyethanol are from established sources.

Postulated Antimicrobial Mechanism

The antimicrobial action of many preservatives involves the disruption of microbial cell membranes.[8][9][10] The long dodecyl chain of Dodecyl 2-hydroxybenzoate is expected to readily intercalate into the lipid bilayer of bacterial and fungal cell membranes. This disruption can lead to increased membrane permeability, leakage of essential intracellular components like ATP and nucleic acids, and ultimately, cell death.[8][11] This mechanism is analogous to that of other surface-active agents that derive their antimicrobial properties from their amphiphilic nature.[10]

Head-to-Head Efficacy Benchmarking: Experimental Design

To provide a rigorous and objective comparison, a preservative efficacy test (PET), commonly known as a "challenge test," is the gold standard. This experiment is designed to simulate in-use contamination and assess the ability of the preservative system to neutralize a broad range of microorganisms over time.

Rationale for Preservative Selection and Concentration
  • Dodecyl 2-hydroxybenzoate: Tested at a concentration of 0.5% w/w, a level anticipated to be effective based on its lipophilic nature.

  • Methylparaben (0.2%) in combination with Propylparaben (0.02%): A classic and effective combination that provides broad-spectrum coverage.[3]

  • Phenoxyethanol (0.8%) in combination with Ethylhexylglycerin (0.2%): A common "paraben-free" system where ethylhexylglycerin acts as a booster to enhance efficacy, particularly against fungi.[5]

  • Control (No Preservative): Essential for validating the test by demonstrating that the formulation base supports microbial growth in the absence of a preservative.

Selection of Test Microorganisms

The choice of challenge organisms is dictated by regulatory guidelines, such as the United States Pharmacopeia (USP) <51>.[12] These organisms are representative of common contaminants found in pharmaceutical and cosmetic products.

  • Bacteria:

    • Staphylococcus aureus (ATCC 6538) - Gram-positive cocci

    • Pseudomonas aeruginosa (ATCC 9027) - Gram-negative rod

    • Escherichia coli (ATCC 8739) - Gram-negative rod

  • Yeast:

    • Candida albicans (ATCC 10231)

  • Mold:

    • Aspergillus brasiliensis (ATCC 16404)

Formulation Base: Oil-in-Water (O/W) Emulsion

An oil-in-water (O/W) emulsion is selected as the test vehicle. This type of formulation is ubiquitous in topical products and presents a significant preservation challenge due to the presence of both aqueous and lipid phases, which can support the growth of a wide variety of microorganisms.

Experimental Workflow: Preservative Efficacy Test

The following diagram illustrates the workflow for the preservative efficacy test.

PET_Workflow cluster_prep Phase 1: Preparation cluster_challenge Phase 2: Microbial Challenge cluster_analysis Phase 3: Analysis Formulation Prepare O/W Emulsion Base Add_Preservatives Divide base into 4 aliquots. Add preservative systems to 3 aliquots. Leave one as control. Formulation->Add_Preservatives Dispense Dispense each formulation into sterile containers. Add_Preservatives->Dispense Inoculation Inoculate each container with a single test microorganism. (10^5 to 10^6 CFU/mL) Dispense->Inoculation Incubation Incubate all samples at 20-25°C. Inoculation->Incubation Sampling Sample each container at Day 7, Day 14, and Day 28. Incubation->Sampling Plating Perform serial dilutions and plate on appropriate growth media. Sampling->Plating Counting Incubate plates and count Colony-Forming Units (CFUs). Plating->Counting Calculation Calculate log reduction from the initial inoculum. Counting->Calculation

Caption: Workflow for Preservative Efficacy Testing (PET).

Protocol: Preservative Efficacy Testing (Adapted from USP <51>)

This protocol provides a detailed, step-by-step methodology for conducting the challenge test.

Materials and Reagents
  • Sterile O/W emulsion base

  • Dodecyl 2-hydroxybenzoate

  • Methylparaben, Propylparaben

  • Phenoxyethanol, Ethylhexylglycerin

  • Cultures of S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis

  • Sterile saline solution (0.9% NaCl)

  • Tryptic Soy Agar (TSA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for yeast and mold

  • Sterile pipettes, dilution tubes, and Petri dishes

  • Incubator set to 20-25°C

Step-by-Step Procedure
  • Preparation of Formulations:

    • Aseptically prepare the O/W emulsion base.

    • Divide the base into four sterile containers.

    • To three of the containers, add the respective preservative systems at the concentrations specified in section 3.1. The fourth container serves as the unpreserved control.

    • Mix each formulation thoroughly to ensure homogeneity.

  • Preparation of Inoculum:

    • Harvest microbial cultures and suspend them in sterile saline.

    • Adjust the concentration of each microbial suspension to approximately 1 x 10^8 CFU/mL.

  • Inoculation of Samples:

    • For each formulation, create five separate test samples, one for each of the five test microorganisms.

    • Add a small volume (0.1 mL to 1.0 mL) of the appropriate microbial suspension to each sample to achieve an initial concentration of between 1 x 10^5 and 1 x 10^6 CFU/mL.

    • Mix the inoculated samples thoroughly.

  • Incubation and Sampling:

    • Store all inoculated samples at 20-25°C.

    • At time points of 7, 14, and 28 days, remove an aliquot from each sample for analysis.[3]

  • Enumeration of Microorganisms:

    • Perform serial dilutions of the sampled aliquots in sterile saline.

    • Plate the dilutions onto the appropriate agar (TSA for bacteria, SDA for fungi).

    • Incubate the plates under conditions suitable for the growth of the specific microorganism.

    • Count the number of viable colonies (CFUs) on the plates.

  • Calculation of Log Reduction:

    • For each time point, calculate the log reduction in microbial count from the initial inoculum using the following formula:

      • Log Reduction = Log10(Initial CFU/mL) - Log10(CFU/mL at sampling time)

Comparative Performance Analysis

The following table presents the expected log reduction values based on the known efficacy of the benchmark preservatives and the postulated mechanism of Dodecyl 2-hydroxybenzoate.

Quantitative Efficacy Data (Hypothetical)
MicroorganismTimeDodecyl 2-hydroxybenzoate (0.5%)Parabens (0.22%)Phenoxyethanol (1.0%)Control
S. aureus Day 7> 3.0> 3.0> 3.0< 0.5
Day 14No IncreaseNo IncreaseNo IncreaseGrowth
Day 28No IncreaseNo IncreaseNo IncreaseGrowth
P. aeruginosa Day 7> 3.0> 3.0> 3.0< 0.5
Day 14No IncreaseNo IncreaseNo IncreaseGrowth
Day 28No IncreaseNo IncreaseNo IncreaseGrowth
E. coli Day 7> 3.0> 3.0> 3.0< 0.5
Day 14No IncreaseNo IncreaseNo IncreaseGrowth
Day 28No IncreaseNo IncreaseNo IncreaseGrowth
C. albicans Day 7> 1.0> 1.0< 1.0< 0.5
Day 14No IncreaseNo Increase> 1.0Growth
Day 28No IncreaseNo IncreaseNo IncreaseGrowth
A. brasiliensis Day 7> 1.0> 1.0< 1.0< 0.5
Day 14No IncreaseNo Increase> 1.0Growth
Day 28No IncreaseNo IncreaseNo IncreaseGrowth

According to USP <51> criteria, for bacteria, there should be at least a 3-log reduction by day 7 and no increase thereafter. For yeast and mold, there should be at least a 1-log reduction by day 7 and no increase thereafter.

Interpretation of Results
  • Dodecyl 2-hydroxybenzoate: It is hypothesized that Dodecyl 2-hydroxybenzoate will demonstrate excellent broad-spectrum efficacy, meeting the USP <51> criteria for all challenged microorganisms. Its lipophilic nature is expected to make it particularly effective at disrupting the cell membranes of both bacteria and fungi.

  • Parabens: The paraben combination is expected to show robust performance, effectively controlling all microbial challenges.[3] This system is known for its strong antifungal activity.[4]

  • Phenoxyethanol: While effective against bacteria, the phenoxyethanol system may show slightly slower action against C. albicans and A. brasiliensis at the 7-day time point, though it is expected to meet the criteria by day 14.[5] This highlights a known weakness of phenoxyethanol against fungi.[5]

  • Control: The control formulation is expected to show a significant increase in microbial counts, confirming that the formulation base is capable of supporting microbial growth and that any observed antimicrobial activity in the other samples is due to the presence of the preservatives.

Safety and Toxicological Profile

Beyond efficacy, the safety of a preservative is paramount. The following table provides a comparative overview of the toxicological profiles of the tested preservatives.

Safety ParameterDodecyl 2-hydroxybenzoateParabensPhenoxyethanol
Skin Sensitization Potential sensitizer (as a salicylate)Low potentialLow potential
Endocrine Disruption Not identifiedControversial, but considered safe at approved concentrations by regulatory bodies like the FDA and EU SCCS.[5]Not identified
Regulatory Status (EU) Not currently regulated as a preservative in cosmeticsRestricted use (e.g., Methylparaben up to 0.4%)Permitted up to 1.0%[13]
Regulatory Status (USA) Generally Recognized as Safe (GRAS) as a flavoring agent. Use in cosmetics is permitted.[14]Generally Recognized as Safe (GRAS).[2]Permitted for use in cosmetics.

It is important to note that while Dodecyl 2-hydroxybenzoate is not specifically regulated as a cosmetic preservative, other salicylates, like methyl salicylate, have restrictions in certain product types and concentrations, particularly in products for children.[14]

Conclusion and Future Perspectives

This guide provides a framework for the comprehensive evaluation of Dodecyl 2-hydroxybenzoate as a preservative in topical formulations. Based on its physicochemical properties and proposed mechanism of action, it is a promising candidate with the potential for broad-spectrum antimicrobial activity.

The experimental design outlined herein offers a robust methodology for a head-to-head comparison with established commercial preservatives. The hypothetical data suggests that Dodecyl 2-hydroxybenzoate could offer comparable, if not superior, performance to parabens and phenoxyethanol, particularly in its rapid action against both bacteria and fungi.

Further research is warranted to confirm these findings through empirical testing and to fully elucidate the safety profile of Dodecyl 2-hydroxybenzoate in a wider range of formulation types. As the demand for novel and effective preservative systems continues to grow, data-driven evaluations such as this are essential for advancing the science of formulation and ensuring the delivery of safe and stable products to consumers.

References

  • Mechanism of Action of Surface Immobilized Antimicrobial Peptides Against Pseudomonas aeruginosa - PubMed. (2020, January 22).
  • Phenoxyethanol vs Parabens: Complete Preservative Comparison - Matangi Industries. (2026, January 23).
  • ANTIMICROBIAL EVALUATION OF PRESERVATIVE EFFICACY IN FORMULATIONS OF LOCALLY SOURCED KAOLIN *Corresponding Author - ResearchGate. (2020, August 13).
  • US6120758A - Preservative system for topically applied products - Google Patents.
  • Preservative Efficacy Testing: USP 51 Vs. PCPC | Consumer Product Testing Company.
  • USP 51 Antimicrobial Effectiveness Test | PDF | Agar | Growth Medium - Scribd.
  • Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed. (2023, July 04).
  • Benzoic acid, 2-hydroxy-, methyl ester (methyl salicylate) - Draft Evaluation Statement - 15 April 2024. (2024, April 15).
  • Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells - NIH. (2023, April 03).
  • Antimicrobial mechanism of action of surfactant lipid preparations in enteric Gram-negative bacilli - PubMed.
  • USP <51> Preservative Challenge Test - Microchem Laboratory.
  • Novel mechanisms of alkyldimethylbenzalkonium chloride in virucidal activity - PMC - NIH. (2025, March 28).
  • Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC.
  • Dodecyl 2-hydroxybenzoate | C19H30O3 | CID 3031788 - PubChem - NIH.
  • Physicochemical Properties and Structure Changes of Food Products during Processing. (2022, August 07).
  • Preservative - Wikipedia.
  • Parabens and their alternatives: A preservative deep dive - UL Prospector. (2017, July 07).

Sources

Comparative Toxicology Guide: Dodecyl 2-hydroxybenzoate vs. Methyl Salicylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilicity Safety Valve

In the development of topical therapeutics and personal care formulations, the safety profile of salicylate esters is governed by a single, critical variable: hydrolytic velocity .

While Methyl Salicylate (MS) is a rapid-penetrating, systemically active compound with a narrow therapeutic index, Dodecyl 2-hydroxybenzoate (Dodecyl Salicylate) exhibits a "self-limiting" toxicity profile. This guide presents the experimental evidence demonstrating that the C-12 alkyl chain of Dodecyl Salicylate acts as a lipophilic anchor, retarding systemic absorption and slowing enzymatic hydrolysis to the active (and potentially toxic) salicylic acid moiety.

Key Takeaway: Dodecyl Salicylate offers a superior safety margin for leave-on applications compared to methyl salicylate, primarily due to a 100-fold difference in partition coefficient (LogP) that alters metabolic availability.

Physicochemical Drivers of Toxicity

To understand the divergent toxicity profiles, one must first analyze the structural determinants. The toxicity of salicylates is largely systemic (salicylism), caused by the free Salicylic Acid (SA) released upon hydrolysis.

PropertyMethyl Salicylate (Comparator)Dodecyl 2-hydroxybenzoate (Target)Impact on Toxicity
Molecular Weight 152.15 g/mol ~306.44 g/mol Dodecyl's bulk limits passive diffusion.
LogP (Lipophilicity) ~2.5~7.0 - 8.0Critical: MS passes through skin easily; Dodecyl accumulates in the Stratum Corneum, limiting systemic load.
Water Solubility ~625 mg/LInsoluble (<0.1 mg/L)Limits availability to aqueous esterases in the blood.
Vapor Pressure High (Volatile)Very LowReduces inhalation risk for Dodecyl.

Comparative Toxicological Profile

The following data synthesizes findings from Cosmetic Ingredient Review (CIR) safety assessments and ECHA registration dossiers.

Acute and Systemic Toxicity
EndpointMethyl Salicylate (MS)Dodecyl Salicylate (DS)Interpretation
Oral LD50 (Rat) 887 mg/kg (Moderate Toxicity)> 2000 - 5000 mg/kg*DS is practically non-toxic via oral route due to poor absorption.
Dermal LD50 (Rabbit) > 2000 mg/kg (but renal damage noted)> 5000 mg/kgDS lacks the systemic renal toxicity seen with high-dose MS.
Skin Irritation Irritating (Cat 2)Non-Irritating to MildHigh lipophilicity prevents "acid burn" effect.
Sensitization Sensitizer (Cat 1B)Weak / Non-SensitizerMS is a known allergen; long-chain esters have lower haptenization potential.
Repro. Toxicity Cat 2 (Suspected)Not ClassifiedRead-across data suggests DS does not reach threshold systemic levels to trigger repro-tox.

*Note: Data for Dodecyl Salicylate is often validated via read-across from Tridecyl Salicylate (C13) and Butyloctyl Salicylate, which consistently show LD50 >5g/kg.

Mechanistic Pathway: Hydrolysis-Limited Toxicity

The safety of Dodecyl Salicylate is not intrinsic to the ester bond itself, but to the kinetics of its cleavage . Methyl Salicylate is rapidly hydrolyzed by carboxylesterases in the skin and plasma, causing a "burst release" of Salicylic Acid. Dodecyl Salicylate, being highly hydrophobic, resists attack by aqueous esterases.

Diagram 1: Metabolic Fate & Bioactivation

MetabolicFate cluster_0 Application Site cluster_1 Systemic Circulation / Liver MS Methyl Salicylate (LogP ~2.5) SA_High Salicylic Acid (High Concentration) MS->SA_High Rapid Hydrolysis (Carboxylesterases) Methanol Methanol (Toxic) MS->Methanol DS Dodecyl Salicylate (LogP ~7.5) SA_Low Salicylic Acid (Trace Concentration) DS->SA_Low Slow/Resistant Hydrolysis (Steric Hindrance) Dodecanol Dodecanol (Fatty Alcohol - Benign) DS->Dodecanol Systemic Toxicity\n(Acidosis, Tinnitus) Systemic Toxicity (Acidosis, Tinnitus) SA_High->Systemic Toxicity\n(Acidosis, Tinnitus) Renal Clearance\n(Safe Excretion) Renal Clearance (Safe Excretion) SA_Low->Renal Clearance\n(Safe Excretion)

Caption: Comparative metabolic pathways showing the rapid bioactivation of Methyl Salicylate versus the metabolic stability of Dodecyl Salicylate.

Experimental Protocols for Validation

To objectively verify the safety advantage of Dodecyl Salicylate in your own lab, do not rely solely on animal LD50 data. Use an In Vitro Metabolic Stability Assay . This protocol quantifies the release of free Salicylic Acid over time.

Protocol: Comparative Esterase Hydrolysis Assay

Objective: Determine the half-life (


) of the ester in the presence of liver microsomes or skin homogenate.

Reagents:

  • Pooled Human Liver Microsomes (HLM) or S9 Fraction.

  • Test Compounds: Methyl Salicylate (Control), Dodecyl Salicylate.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Deuterated Salicylic Acid).

Workflow:

  • Pre-Incubation: Thaw HLM and dilute to 0.5 mg protein/mL in buffer at 37°C.

  • Dosing: Spike test compounds to a final concentration of 1 µM (keep DMSO < 0.1%).

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately add 150 µL Stop Solution to precipitate proteins. Centrifuge at 4000g for 10 mins.

  • Analysis: Analyze supernatant via LC-MS/MS monitoring the transition for Salicylic Acid (m/z 137 → 93).

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and 
    
    
    
    .

Expected Result:

  • Methyl Salicylate:[1][2][3][4][5][6][7][8][9][10]

    
     minutes (Rapid conversion).
    
  • Dodecyl Salicylate:

    
     minutes (High metabolic stability).
    
Diagram 2: Experimental Workflow

ProtocolWorkflow cluster_sampling Time-Course Sampling Start Start: Test Compound Preparation (1 µM in Buffer) Incubation Incubation with Esterase Source (Liver Microsomes, 37°C) Start->Incubation T0 T=0 min Incubation->T0 T30 T=30 min Incubation->T30 T120 T=120 min Incubation->T120 Quench Protein Precipitation (Acetonitrile + IS) T0->Quench T30->Quench T120->Quench Analysis LC-MS/MS Quantification (Target: Free Salicylic Acid) Quench->Analysis Result Calculate Intrinsic Clearance (CLint) Verify Hydrolytic Resistance Analysis->Result

Caption: Step-by-step workflow for the In Vitro Metabolic Stability Assay to quantify salicylate release rates.

Regulatory & Safety Context

  • Cosmetic Ingredient Review (CIR): The CIR Expert Panel has deemed the "Salicylate Esters" group (including Dodecyl/Lauryl) as safe as used in cosmetics when formulated to be non-irritating. They explicitly note that long-chain esters do not present the same acute toxicity risks as Methyl Salicylate.

  • EU SCCS: Recent opinions (SCCS/1633/21) have placed strict limits on Methyl Salicylate due to its classification as a reproductive toxicant (Category 2). Dodecyl Salicylate does not carry this specific harmonized classification in the CLP regulation, making it a viable regulatory alternative for "Salicylate-free" (meaning free of SA/MS) claims, provided the residual free acid is controlled.

References

  • Cosmetic Ingredient Review (CIR). (2019). Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. [Link]

  • European Chemicals Agency (ECHA). (2023). Methyl Salicylate - Substance Information & Classification. [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2021). Opinion on Methyl Salicylate (SCCS/1633/21). [Link][1][8]

  • PubChem. (2023). Dodecyl Salicylate Compound Summary. [Link]

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 428: Skin Absorption: In Vitro Method. [Link]

Sources

Safety Operating Guide

Dodecyl 2-hydroxybenzoate (Dodecyl Salicylate) Proper Disposal Procedures

[1][2]

Executive Summary & Core Directive

Dodecyl 2-hydroxybenzoate (also known as Dodecyl Salicylate or Lauryl Salicylate) is a lipophilic ester used frequently in formulation science and organic synthesis.[1] While it is not a federally P-listed or U-listed hazardous waste under RCRA (Resource Conservation and Recovery Act), it poses specific environmental risks, particularly to aquatic ecosystems, and exhibits skin/eye irritation properties.[1]

Operational Directive: Treat all waste streams containing Dodecyl 2-hydroxybenzoate as Non-Halogenated Organic Chemical Waste . Under no circumstances should this compound be discharged into municipal sewer systems or sinks.[1] The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of this molecule is the foundation of a safe disposal plan. Its long alkyl chain (C12) confers significant hydrophobicity, making it incompatible with aqueous waste streams.[1]

Physicochemical Data
PropertyValueOperational Implication
CAS Number 1160-35-6Unique identifier for waste manifesting.[1]
Physical State Liquid (oily) or low-melting solidViscosity changes with temperature; may coat pipes if improperly disposed.[1]
Flash Point > 100°C (Estimated)Classified as Combustible , not Flammable (unless in solvent).[1]
Water Solubility Negligible (Lipophilic)Do not attempt to dilute with water.[1] Segregate into organic streams.[1]
Reactivity Stable; Hydrolyzes in strong baseAvoid mixing with concentrated caustics in waste drums to prevent heat generation.[1]
Hazard Classification (GHS)

While notifications vary, the Precautionary Principle dictates the following classification for safety protocols:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Aquatic Toxicity (Chronic Category 1/2): Toxic to aquatic life with long-lasting effects.[1][3][4] Note: Long-chain salicylates bioaccumulate in aquatic organisms.[1]

Waste Segregation & Handling Protocols

Effective disposal begins at the bench.[1] The following protocols utilize a Self-Validating System —a set of checks to ensure waste stream integrity before the container is even closed.

Waste Stream Logic

Dodecyl 2-hydroxybenzoate must be segregated into the Organic Solvent (Non-Halogenated) stream.[1]

The "Phase Check" Validation: Before adding this chemical to a bulk waste container, perform a visual phase check.[1]

  • If the waste is clear: It is likely compatible with standard organic solvents (Acetone, Methanol, Hexane).

  • If the waste is aqueous/cloudy: Stop.[1] This indicates water content.[1][3][5] Dodecyl salicylate will form an emulsion or oil layer on top.[1] Action: Separate the organic layer or dispose of the entire mixture as "Aqueous/Organic Mixture" (often requires a specific code like "90% Water / 10% Organic").[1]

Diagram: Disposal Decision Tree

The following logic flow ensures the correct classification of waste at the point of generation.

DisposalLogicStartWaste Generation:Dodecyl 2-hydroxybenzoateStateCheckIs the waste Pure or in Solution?Start->StateCheckPurePure Chemical(Expired/Surplus)StateCheck->PurePureSolutionDissolved in SolventStateCheck->SolutionSolutionLabelPureLabel as:'Non-Regulated Organic Chemical'(Contains Dodecyl Salicylate)Pure->LabelPureSolventCheckSolvent Type?Solution->SolventCheckHalogenatedHalogenated(DCM, Chloroform)SolventCheck->HalogenatedHalogenatedNonHalogenatedNon-Halogenated(Ethanol, Hexane)SolventCheck->NonHalogenatedNon-HaloAqueousAqueous Mixture(Emulsion)SolventCheck->AqueousWater PresentBinHaloDispose in:HALOGENATED Waste StreamHalogenated->BinHaloBinNonHaloDispose in:NON-HALOGENATED Waste StreamNonHalogenated->BinNonHaloBinAqDispose in:AQUEOUS ORGANIC MIXTURE(Do NOT pour down drain)Aqueous->BinAq

Figure 1: Logic flow for segregating Dodecyl 2-hydroxybenzoate waste streams to prevent incompatibility and ensure regulatory compliance.

Detailed Disposal Procedures

Scenario A: Disposal of Pure Substance (Expired or Surplus)

Context: You have a bottle of pure Dodecyl 2-hydroxybenzoate that is expired or no longer needed.[1]

  • Container Integrity: Ensure the original container is tightly closed. If the cap is cracked, transfer contents to a high-density polyethylene (HDPE) or glass container.[1]

  • Labelling: Apply a hazardous waste label.

    • Constituents: Write "Dodecyl 2-hydroxybenzoate".

    • Hazards: Check "Irritant" and "Toxic to Aquatic Life".[1][2]

  • Bulking: Do not pour pure chemical into a solvent waste carboy.[1] Keep it in its original container to minimize splashing and volatile emissions.[1]

  • Manifesting: List as "Non-RCRA Regulated Solid/Liquid Organic Waste".

Scenario B: Disposal of Reaction Mixtures (In Solution)

Context: The chemical is dissolved in a solvent (e.g., Ethyl Acetate or Dichloromethane).[1]

  • Identify the Carrier Solvent: The disposal classification is driven by the solvent, not the solute.

    • If DCM/Chloroform: Use Halogenated Waste carboy.[1]

    • If Acetone/Methanol/Hexane: Use Non-Halogenated Waste carboy.[1]

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric Acid waste), as organic esters can act as fuel.[1]

  • Record Keeping: On the waste log, list "Dodecyl salicylate" as a minor constituent (<5%).[1] This informs the incineration facility of the calorific value and potential ash content.

Scenario C: Spill Cleanup Response

Context: A beaker containing 100mL of Dodecyl 2-hydroxybenzoate spills on the bench.

  • Secure Area: Alert nearby personnel. Don PPE (Nitrile gloves, safety goggles, lab coat).[1]

  • Containment: Use a "pig" or absorbent sock to circle the spill.[1] Do not use water , as this will spread the oily liquid.[1]

  • Absorption: Cover the spill with an inert absorbent (Vermiculite, Sand, or Universal Spill Pads).[1]

  • Collection: Scoop the saturated absorbent into a wide-mouth jar or heavy-duty plastic bag.

  • Final Clean: Wipe the surface with a soap/water solution only after the bulk oil is removed.[1] Dispose of the wipes in the solid chemical waste bin.

SpillResponseAlert1. Alert & PPE(Nitrile Gloves)Contain2. Containment(Do NOT use water)Alert->ContainAbsorb3. Absorb(Vermiculite/Pads)Contain->AbsorbCollect4. Collect(Seal in Bag/Jar)Absorb->CollectLabel5. Label(Debris contaminated withDodecyl Salicylate)Collect->Label

Figure 2: Sequential workflow for responding to a Dodecyl 2-hydroxybenzoate spill.

Regulatory Compliance & RCRA Codes

Although Dodecyl 2-hydroxybenzoate is not a federally listed hazardous waste (it is not on the P or U lists), it must be managed according to Cradle-to-Grave responsibility.[1]

  • RCRA Status: Non-Hazardous (unless mixed with listed solvents).[1]

  • EPA Waste Code: None specific. If the flash point were < 60°C, it would be D001.[1] Since it is > 100°C, it is not D001.

  • Best Practice Code: Many institutions use a generic internal code for "Non-Regulated Organic Debris" (e.g., "NR-ORG").[1]

  • Aquatic Release: Discharge to sewer is a violation of the Clean Water Act (CWA) due to aquatic toxicity.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3031788, Dodecyl 2-hydroxybenzoate.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Dodecyl Salicylate (CAS 1160-35-6).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1] Retrieved from [Link][1]

A Researcher's Guide to Personal Protective Equipment for Handling Dodecyl 2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. Dodecyl 2-hydroxybenzoate, also known as Dodecyl salicylate, is a compound with significant applications, but its handling requires a thorough understanding of its hazard profile and the implementation of meticulous safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE) required for handling Dodecyl 2-hydroxybenzoate, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

Before handling any chemical, a comprehensive risk assessment is paramount. Dodecyl 2-hydroxybenzoate, a salicylate ester, presents several potential hazards that dictate our PPE requirements. Understanding these risks is the first step in creating a self-validating safety protocol.

Based on available safety data sheets, the primary hazards associated with salicylates include:

  • Skin Irritation: Prolonged or repeated contact can cause skin irritation.[1]

  • Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.[1][2]

  • Harmful if Swallowed: Ingestion of the substance can be harmful.[1][2]

  • Aquatic Hazard: The substance may be harmful to aquatic life with long-lasting effects.[2]

These classifications necessitate a stringent PPE protocol to create a reliable barrier between the researcher and the chemical.

Core PPE Protocol: A Multi-Layered Defense

The selection of PPE should not be a matter of convenience but a scientifically informed decision based on the specific hazards of Dodecyl 2-hydroxybenzoate. The following protocol outlines the minimum required PPE and the rationale for each component.

Hand Protection: The First Line of Defense

Gloves are arguably the most critical piece of PPE when handling liquid chemicals. The choice of glove material is crucial, as not all materials offer the same level of protection against specific chemicals.

  • Recommended Glove Material: Nitrile rubber gloves are recommended for handling Dodecyl 2-hydroxybenzoate.[3] Nitrile offers excellent resistance to a range of chemicals and is a suitable alternative for individuals with latex allergies.[4][5]

  • Glove Thickness and Integrity: A thicker glove generally provides greater chemical resistance.[4] Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.

  • Proper Technique: Always use powder-free gloves to prevent potential contamination of your work area.[4] When work is complete, remove gloves using the proper doffing technique to avoid skin contact with the contaminated exterior.

Glove MaterialRecommendation for Dodecyl 2-hydroxybenzoateRationale
Nitrile Recommended Good chemical resistance and a suitable alternative to latex.[3][4][5]
Latex Use with cautionGood general-purpose gloves, but can cause allergic reactions.[5]
Butyl Rubber RecommendedOffers protection against a wide variety of chemicals, including esters.[5]
Neoprene RecommendedProvides good chemical and wear resistance.[5]

It is strongly advised to consult the glove manufacturer's specific chemical resistance charts for detailed information on breakthrough times and degradation.

Eye and Face Protection: Shielding Against Splashes

Given that Dodecyl 2-hydroxybenzoate can cause serious eye irritation, robust eye and face protection is non-negotiable.[1][2]

  • Minimum Requirement: Safety glasses with side shields are the minimum requirement for handling small quantities of the chemical.

  • Recommended for Splash Hazard: When there is a potential for splashing, such as during transfer or mixing, chemical splash goggles should be worn.

  • Maximum Protection: For procedures with a significant risk of splashing, a face shield worn over chemical splash goggles provides the highest level of protection for the entire face.[6][7]

Skin and Body Protection: Preventing Dermal Exposure

To prevent accidental skin contact, appropriate body protection must be worn.

  • Laboratory Coat: A standard, fully buttoned laboratory coat is required for all procedures.

  • Chemical-Resistant Apron: For tasks involving larger quantities or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

Respiratory Protection: A Precautionary Measure

While Dodecyl 2-hydroxybenzoate is not typically associated with high vapor pressure at room temperature, respiratory protection may be necessary under certain conditions.

  • Standard Operations: For routine handling in a well-ventilated area or a chemical fume hood, respiratory protection is generally not required.

  • Aerosol Generation: If the process could generate aerosols or mists, or if working in an area with inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges should be used.

Operational and Disposal Plans: A Step-by-Step Guide

A safe laboratory environment is maintained not only by wearing the correct PPE but also by adhering to systematic operational and disposal procedures.

Operational Workflow for Safe Handling

The following workflow is designed to minimize the risk of exposure at every stage of handling Dodecyl 2-hydroxybenzoate.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Assess Risks & Review SDS B 2. Verify Fume Hood Function A->B C 3. Gather All Materials B->C D 4. Inspect & Don PPE C->D E 5. Handle Chemical in Fume Hood D->E F 6. Keep Containers Closed E->F G 7. Decontaminate Work Area F->G H 8. Doff PPE Correctly G->H I 9. Dispose of Waste H->I J 10. Wash Hands Thoroughly I->J

Caption: A step-by-step workflow for the safe handling of Dodecyl 2-hydroxybenzoate.

Disposal Plan for Contaminated Materials

Proper disposal is a critical final step to prevent environmental contamination and accidental exposure.

  • Chemical Waste: Unused or waste Dodecyl 2-hydroxybenzoate should be collected in a designated, properly labeled hazardous waste container.

  • Contaminated PPE: Disposable gloves, aprons, and any other contaminated disposable items should be placed in a separate, sealed bag or container labeled as "Hazardous Waste."

  • Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[8]

  • Consult Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal.

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][9] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][11]

By integrating this comprehensive PPE and handling protocol into your laboratory's standard operating procedures, you can confidently work with Dodecyl 2-hydroxybenzoate while upholding the highest standards of safety.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Dodecylbenzene. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Hydroxybenzaldehyde. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Washington State University. (2014). Sodium-Dodecyl-Sulfate Safety Data Sheet. Retrieved from [Link]

  • Westlake. (2017). HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment. Retrieved from [Link]

  • Duke University. (n.d.). The following chemical resistance ratings are based on published research data. Retrieved from [Link]

  • Lab Alley. (n.d.). Salicylic Acid Safety and Handling Guide. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Salicylic acid. Retrieved from [Link]

  • Harmony Lab & Safety Supply. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). Dodecyl 2-hydroxybenzoate. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2019). Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. Retrieved from [Link]

  • University of Missouri. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Chemicals or Processes Sodium Dodecyl Sulfate. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Sodium salicylate. Retrieved from [Link]

  • University of Oxford. (n.d.). Chemical Resistant Gloves Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dodecyl 2-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Dodecyl 2-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.